MC70
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXTVKHMLAWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of MC70?
- 1. p70 S6 Kinase MCF7 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. CD70: An emerging target for integrated cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical impact of the novel tumor marker DR-70 in unresectable gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
The Role of MC70 in the Inhibition of ABC Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular concentrations of chemotherapeutic agents. This technical guide provides an in-depth overview of MC70, a potent, non-selective inhibitor of several ABC transporters, and its potential as an anticancer agent and chemosensitizer. We will delve into its mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound and ABC Transporters
This compound is a compound that has been identified as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), with an EC50 of 0.69 µM[1]. It also interacts with other key ABC transporters, namely ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-associated Protein 1, MRP1)[1][2]. These transporters are pivotal in the development of MDR in various cancers, making them attractive targets for therapeutic intervention[2]. By inhibiting these transporters, this compound can enhance the efficacy of conventional chemotherapy drugs, such as doxorubicin, particularly in breast cancer cells[2].
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data regarding the inhibitory activity of this compound against P-glycoprotein.
| Parameter | Value | Transporter | Reference |
| EC50 | 0.69 µM | P-glycoprotein (P-gp/ABCB1) | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects not only through direct inhibition of ABC transporters but also by modulating intracellular signaling pathways that are crucial for cancer cell proliferation and survival.
Inhibition of ABC Transporter Efflux Function
The primary mechanism of action of this compound in overcoming multidrug resistance is the direct inhibition of the efflux function of ABC transporters. By binding to these transporters, this compound prevents the expulsion of chemotherapeutic drugs from the cancer cell, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.
Modulation of Intracellular Signaling Pathways
This compound has been observed to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis. Specifically, it influences the phosphorylation status of Akt and the three major mitogen-activated protein kinases (MAPKs)[2].
-
Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to affect the phosphorylation of Akt (pAkt), suggesting an interference with this pro-survival signaling cascade[2].
-
MAPK Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound's ability to modulate the phosphorylation of these kinases indicates its broader impact on cancer cell biology beyond direct transporter inhibition[2].
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on ABC transporters and its effects on signaling pathways.
General Experimental Workflow for ABC Transporter Inhibition Assays
The following diagram illustrates a generalized workflow for assessing the inhibitory potential of a compound like this compound on ABC transporter function.
References
The Role of MC70 in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly limiting the efficacy of a wide array of anticancer agents. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic effects. This technical guide provides an in-depth exploration of MC70, a potent, non-selective P-glycoprotein inhibitor, and its role in reversing multidrug resistance. We will detail its mechanism of action, its impact on key signaling pathways, and provide a compilation of experimental data and methodologies for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to overcome multidrug resistance in cancer.
Introduction to Multidrug Resistance and the Role of ABC Transporters
Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1] This acquired resistance is a major cause of chemotherapy failure.[2] One of the most well-characterized mechanisms of MDR is the overexpression of ABC transporters, a family of transmembrane proteins that function as ATP-dependent efflux pumps.[1][3]
Key ABC transporters implicated in MDR include:
-
P-glycoprotein (P-gp, ABCB1): The first identified human ABC transporter associated with MDR, P-gp is a broad-spectrum efflux pump for a variety of hydrophobic drugs, including anthracyclines, taxanes, and vinca (B1221190) alkaloids.[3][4]
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): This transporter effluxes a wide range of conjugated and unconjugated organic anions, including several anticancer drugs and their metabolites.
-
Breast Cancer Resistance Protein (BCRP, ABCG2): BCRP confers resistance to a variety of chemotherapeutic agents, such as topotecan, irinotecan, and methotrexate.
The development of inhibitors targeting these transporters is a promising strategy to circumvent MDR and restore the efficacy of conventional chemotherapy.
This compound: A Novel P-glycoprotein Inhibitor
This compound is a potent and non-selective inhibitor of P-glycoprotein.[5][6] It has also been shown to interact with other ABC transporters, including ABCG2 and ABCC1.[5] Chemically, this compound is 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol, with a molecular formula of C₂₄H₂₅NO₃ and a molecular weight of 375.46 g/mol .[6][7]
Mechanism of Action
The primary mechanism by which this compound overcomes multidrug resistance is through the direct inhibition of P-glycoprotein's efflux function. By binding to P-gp, this compound blocks the transporter's ability to expel chemotherapeutic drugs from the cancer cell. This leads to an increased intracellular accumulation of the anticancer agent, allowing it to reach its therapeutic target and exert its cytotoxic effects.
This compound has been demonstrated to inhibit the efflux of known P-gp substrates, such as [³H]vinblastine, rhodamine-123, and calcein-AM, in various cancer cell lines.[6]
Quantitative Data on this compound's Efficacy
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various ABC transporters. Further research is needed to expand this dataset with IC50 values for cytotoxicity in a broader range of sensitive and resistant cell lines, as well as the fold-reversal of resistance for different chemotherapeutic agents.
| Parameter | Transporter | Cell Line | Value | Reference |
| EC₅₀ | P-glycoprotein (P-gp/ABCB1) | Caco-2 | 0.05 µM | [6] |
| EC₅₀ | P-glycoprotein (P-gp) | Not Specified | 0.69 µM | [5][6] |
| EC₅₀ | Breast Cancer Resistance Protein (BCRP) | MDCK | 73 µM | [6] |
| EC₅₀ | Multidrug Resistance-Associated Protein 1 (MRP1) | MDCK | 9.3 µM | [6] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate intracellular signaling pathways that are often dysregulated in multidrug-resistant cancer cells. Specifically, treatment with this compound has been observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in Caco-2 and MCF-7/ADR (doxorubicin-resistant) cells at a concentration of 20 µM.[6] The modulation of pAkt has also been noted.[5]
The precise upstream and downstream signaling events connecting this compound-mediated P-gp inhibition to MAPK and Akt pathway modulation require further investigation. The following diagram illustrates a potential signaling cascade based on current understanding.
Caption: Proposed signaling pathway of this compound in overcoming multidrug resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Resistant and sensitive cancer cell lines (e.g., MCF-7 and MCF-7/ADR, LoVo and LoVo/DOX)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Drug Efflux Assay (Rhodamine 123 or Calcein-AM)
This assay measures the ability of cells to efflux fluorescent substrates of ABC transporters. Inhibition of efflux by this compound results in increased intracellular fluorescence.
Materials:
-
Resistant and sensitive cancer cell lines
-
Rhodamine 123 or Calcein-AM
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest cells and resuspend them in culture medium.
-
Pre-incubate the cells with or without this compound at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent substrate (e.g., Rhodamine 123 or Calcein-AM) and incubate for an additional period (e.g., 30-60 minutes) at 37°C to allow for substrate loading.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Resuspend the cells in fresh, pre-warmed medium with or without this compound and incubate at 37°C to allow for efflux.
-
At various time points, measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Analyze the data to determine the extent of efflux inhibition by this compound.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation status of proteins involved in signaling pathways.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, or a combination of both for the desired duration.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Drug Efflux Assay.
Conclusion and Future Directions
This compound represents a promising agent for overcoming multidrug resistance in cancer. Its potent inhibition of P-glycoprotein, coupled with its ability to modulate key signaling pathways, makes it a valuable tool for both basic research and potential therapeutic development. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other MDR modulators.
Future research should focus on:
-
Expanding the quantitative dataset for this compound's activity in a wider range of cancer cell lines and in combination with a broader array of chemotherapeutic agents.
-
Elucidating the detailed molecular interactions between this compound and ABC transporters.
-
Fully characterizing the upstream and downstream components of the signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of multidrug-resistant cancer.
A deeper understanding of the multifaceted role of this compound will be instrumental in the development of novel strategies to combat multidrug resistance and improve patient outcomes in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased mitochondrial uptake of rhodamine 123 by CDDP treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchhub.com [researchhub.com]
- 7. Changes in subcellular doxorubicin distribution and cellular accumulation alone can largely account for doxorubicin resistance in SW-1573 lung cancer and MCF-7 breast cancer multidrug resistant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of MC70 compound
-
A proprietary or internal codename: The compound might be under development within a private organization and not yet disclosed in public literature.
-
A very recent or unpublished discovery: Research on this compound may not have reached the stage of publication.
-
A misnomer or a highly specific identifier: The name "MC70" might be an internal project code or a shorthand not used in broader scientific communication.
Without accessible data on the discovery, synthesis, and biological activity of a compound named this compound, it is not possible to create the requested in-depth technical guide, summarize quantitative data, detail experimental protocols, or visualize associated signaling pathways.
To enable the creation of the requested content, please provide an alternative, recognized chemical name, a CAS (Chemical Abstracts Service) number, a reference to a scientific publication (e.g., a DOI), or any other identifier that would allow for the retrieval of the necessary scientific information.
An In-depth Technical Guide to MC70 (CAS: 1031367-64-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the efflux pump activity of P-gp (also known as ABCB1), this compound can restore the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation, based on key published research.
Chemical and Physical Properties
This compound is a synthetic molecule with the formal name 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1031367-64-2 | |
| Molecular Formula | C₂₄H₂₅NO₃ | |
| Molecular Weight | 375.5 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| UV max (λmax) | 281 nm | |
| Storage | Store at -20°C |
Mechanism of Action
This compound primarily functions as an inhibitor of ATP-binding cassette (ABC) transporters, which are responsible for the efflux of various xenobiotics, including many anticancer drugs, from cells. This activity is central to its ability to reverse multidrug resistance.
Inhibition of ABC Transporters
This compound has been shown to inhibit several key ABC transporters with varying potencies:
-
P-glycoprotein (P-gp/ABCB1): this compound is a potent inhibitor of P-gp. It has been demonstrated to inhibit the efflux of the P-gp substrate [³H]vinblastine in Caco-2 colon cancer cells.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): this compound also inhibits BCRP-mediated efflux. This was shown through the inhibition of rhodamine-123 efflux in MDCK cells.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): The inhibitory activity of this compound extends to MRP1, as evidenced by the inhibition of calcein-AM efflux in MDCK cells.
Cellular Signaling Pathways
In addition to its direct action on ABC transporters, this compound has been observed to modulate intracellular signaling pathways. Specifically, at a concentration of 20 µM, this compound increases the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in both Caco-2 and adriamycin-resistant MCF-7/ADR breast cancer cells. This suggests that this compound may have broader cellular effects beyond transporter inhibition.
Quantitative Biological Activity Data
The inhibitory potency of this compound against various ABC transporters has been quantified in different cell-based assays.
| Transporter | Cell Line | Substrate | IC₅₀ / EC₅₀ | Reference |
| P-gp (ABCB1) | Caco-2 | [³H]vinblastine | 0.05 µM | |
| P-gp (ABCB1) | - | - | 0.69 µM | |
| BCRP (ABCG2) | MDCK | Rhodamine-123 | 73 µM | |
| MRP1 (ABCC1) | MDCK | Calcein-AM | 9.3 µM |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Cell Culture
-
Caco-2 (human colon adenocarcinoma): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin/streptomycin.
-
MCF-7/ADR (adriamycin-resistant human breast adenocarcinoma): Cells are maintained in RPMI-1640 medium containing 10% FBS, 1% L-glutamine, 1% penicillin/streptomycin, and 1 µg/mL doxorubicin (B1662922) to maintain the resistant phenotype.
-
MDCK (Madin-Darby canine kidney): Cells are grown in DMEM with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin.
All cell lines are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
ABC Transporter Efflux Assays
This experimental workflow outlines the general procedure for assessing the inhibitory effect of this compound on ABC transporter-mediated efflux.
Protocol for Rhodamine-123 (BCRP) and Calcein-AM (MRP1) Efflux Assays:
-
Cell Seeding: Plate MDCK cells in 24-well plates at a density of 1 x 10⁵ cells/well and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS). Pre-incubate the cells for 30 minutes at 37°C with various concentrations of this compound or a vehicle control (e.g., DMSO) in HBSS.
-
Substrate Addition: Add the fluorescent substrate (e.g., 5 µM Rhodamine-123 for BCRP or 1 µM Calcein-AM for MRP1) to each well and incubate for an additional 60 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold HBSS to stop the efflux process.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (Rhodamine-123: 485 nm Ex / 530 nm Em; Calcein: 494 nm Ex / 517 nm Em).
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound and determine the EC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, MCF-7/ADR) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Western Blotting for p38 and JNK Phosphorylation
-
Cell Treatment: Treat Caco-2 or MCF-7/ADR cells with 20 µM this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable research tool for studying multidrug resistance in cancer. Its potent inhibition of P-gp and other ABC transporters, coupled with its effects on cellular signaling pathways, makes it a compound of interest for further investigation in drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted activities of this compound in various in vitro models. It is important to note that this product is for research use only and not for human or veterinary use.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Anti-CD70 Therapies as Potential Anticancer Agents
This technical guide provides a comprehensive overview of CD70-targeted therapies, a promising avenue in oncology. CD70, a member of the tumor necrosis factor (TNF) superfamily, is an attractive target due to its limited expression in normal tissues and aberrant overexpression in a wide range of hematological and solid malignancies. This guide delves into the core mechanisms, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the development of anti-CD70 anticancer agents, including antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR)-T cell therapies.
The CD70-CD27 Signaling Axis in Oncology
Under normal physiological conditions, the interaction between CD70, transiently expressed on activated lymphocytes and dendritic cells, and its receptor, CD27, provides a co-stimulatory signal crucial for T-cell and B-cell activation, proliferation, and memory formation.[1][2] However, in the tumor microenvironment, this axis is often dysregulated. Many cancer cells constitutively express CD70, which, upon binding to CD27 on immune cells, can lead to T-cell exhaustion and apoptosis, thereby facilitating immune evasion.[3][4]
In some hematological malignancies where cancer cells co-express both CD70 and CD27, this interaction can promote tumor cell proliferation and survival through autocrine or paracrine signaling.[1] The signaling pathways activated by the CD70-CD27 axis in cancer are multifaceted, involving the activation of NF-κB, MAPK, and PI3K-AKT pathways, which collectively drive tumor progression.
Therapeutic Modalities Targeting CD70
The aberrant expression of CD70 on tumor cells makes it an ideal target for various therapeutic strategies designed to selectively eliminate cancer cells.
Anti-CD70 Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. Anti-CD70 ADCs leverage a monoclonal antibody that specifically binds to CD70 on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis.
Anti-CD70 Chimeric Antigen Receptor (CAR)-T Cell Therapy
CAR-T cell therapy is a form of immunotherapy that uses specially altered T cells to fight cancer. In this approach, T cells are collected from the patient (or a donor) and re-engineered in the laboratory to produce chimeric antigen receptors (CARs) on their surface. These receptors allow the T cells to recognize and bind to a specific antigen on tumor cells. For anti-CD70 CAR-T therapy, the CAR is designed to recognize CD70. When these modified T cells are re-infused into the patient, they act as a "living drug," seeking out and destroying CD70-expressing cancer cells. The mechanism of killing involves the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell.
Quantitative Efficacy Data
The following tables summarize key quantitative data from preclinical and clinical studies of anti-CD70 therapies.
Table 1: Preclinical In Vitro Cytotoxicity of Anti-CD70 ADCs
| Cell Line (Cancer Type) | ADC Construct | IC50 (pmol/L) | CD70 Copies/Cell | Reference |
| 786-O (Renal Cell) | h1F6-MMAF | 30 | 189,000 | |
| UMRC3 (Renal Cell) | h1F6-MMAF | 540 | 34,000 | |
| DBTRG05-MG (Glioblastoma) | h1F6-MMAF | 120 | 110,000 | |
| A2780cisR (Ovarian) | Vorsetuzumab-MMAF | 104 | Not Specified | |
| SKOV3cisR (Ovarian) | Vorsetuzumab-MMAF | 341 | Not Specified |
Table 2: In Vivo Efficacy of Anti-CD70 ADCs in Xenograft Models
| Cancer Model | ADC Treatment | Tumor Growth Inhibition | Outcome | Reference |
| A2780cisR Xenograft | CD70-ADC | 98.0% | Significant inhibition vs control (32.0 mm³ vs 1639.0 mm³) | |
| SKOV3cisR Xenograft | CD70-ADC | 59.4% | Significant inhibition vs control (232.2 mm³ vs 584.9 mm³) | |
| Multiple Myeloma Orthotopic Xenograft | Optimized anti-CD70 ADC | Not specified | Significant reduction in tumor burden and prolonged survival |
Table 3: Clinical Trial Results for Anti-CD70 CAR-T Cell Therapy
| Trial Name (Identifier) | Therapy | Cancer Type | Number of Patients | Key Outcomes | Reference |
| COBALT-RCC (NCT04438083) | CTX130 (Allogeneic) | Clear Cell Renal Cell Carcinoma | 16 | DCR: 81.3%; 1 CR lasting >3 years; Median OS: 20.5 months | |
| Phase 1 (NCT04438083) | CTX130 (Allogeneic) | Relapsed/Refractory ccRCC | 16 | DCR: 81%; 1 CR | |
| Phase 1 | ALLO-316 | Relapsed/Refractory ccRCC | Not specified | DCR: 89% |
Detailed Experimental Protocols
Protocol for CAR-T Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
This assay quantifies the ability of CAR-T cells to lyse target cancer cells.
-
Target Cell Preparation:
-
Culture CD70-positive target cancer cells to a sufficient number.
-
Label the target cells with a fluorescent cell trace dye (e.g., CFSE or similar) according to the manufacturer's protocol. This allows for the differentiation of target cells from effector (CAR-T) cells.
-
Wash the labeled target cells twice with culture medium to remove excess dye.
-
Resuspend the cells at a known concentration (e.g., 1x10^6 cells/mL).
-
-
Co-culture Setup:
-
Plate the labeled target cells in a 96-well U-bottom plate at a fixed number per well (e.g., 20,000 cells).
-
Add the anti-CD70 CAR-T cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.5:1). Include a "target cells only" control and a control with non-transduced T cells.
-
Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 4, 24, or 48 hours).
-
-
Sample Staining and Acquisition:
-
After incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Add a viability dye that stains dead cells (e.g., 7-AAD or Propidium Iodide) to each tube.
-
Incubate as per the dye manufacturer's instructions, typically for 15 minutes at room temperature in the dark.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on the fluorescent cell trace dye.
-
Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
-
Experimental Lysis is the percentage of dead target cells in the presence of CAR-T cells.
-
Spontaneous Lysis is the percentage of dead target cells in the "target cells only" control well.
-
-
Protocol for Antibody Internalization Assay (pH-Sensitive Dye Method)
This method assesses the efficiency of an anti-CD70 antibody to be internalized by target cells.
-
Antibody Labeling:
-
Label the anti-CD70 antibody with a pH-sensitive fluorescent dye (e.g., pHrodo) according to the manufacturer's protocol. This dye exhibits minimal fluorescence at neutral pH (extracellular) and becomes brightly fluorescent in the acidic environment of endosomes and lysosomes (intracellular).
-
-
Cell Plating:
-
Seed CD70-positive cells into a 96-well plate (black, clear bottom for imaging/plate reader) and allow them to adhere overnight.
-
-
Antibody Treatment:
-
Dilute the labeled anti-CD70 antibody in live-cell imaging buffer to the desired final concentration.
-
Remove the culture medium from the cells and add the diluted labeled antibody. Include a negative control with an isotype-matched labeled antibody that does not bind to the cells.
-
Place the plate into a live-cell imaging system (e.g., IncuCyte) or a standard incubator.
-
-
Image/Fluorescence Acquisition:
-
If using a live-cell imaging system, schedule automated image acquisition at regular intervals (e.g., every 30 minutes) for up to 24-48 hours.
-
If using a standard plate reader, take fluorescence readings at specific time points (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Quantify the total fluorescence intensity per well or per cell over time.
-
The increase in fluorescence intensity directly correlates with the amount of antibody internalized into acidic compartments.
-
Plot the fluorescence intensity against time to visualize the kinetics of internalization. Compare the signal from the anti-CD70 antibody to the isotype control to determine specific internalization.
-
Conclusion and Future Directions
Targeting the CD70-CD27 axis represents a highly promising strategy in cancer therapy. The restricted expression of CD70 on normal tissues and its upregulation in various cancers provide a favorable therapeutic window. Both ADCs and CAR-T cell therapies have demonstrated significant preclinical and emerging clinical efficacy. Future research will likely focus on optimizing these therapeutic modalities to enhance their safety and efficacy, exploring combination therapies to overcome resistance, and identifying biomarkers to select patients most likely to benefit from anti-CD70 treatments. The continued development of these agents holds the potential to offer new, effective treatment options for patients with a variety of malignancies.
References
- 1. The CD70-CD27 axis in oncology: the new kids on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD27 and CD70 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comprehensive analysis of prognosis and immune function of CD70-CD27 signaling axis in pan-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Characterization of MC70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC70, chemically identified as 4′-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl-methyl)-biphenyl-4-ol, is a potent cyclohexylpiperazine derivative with significant biological activity. Primarily characterized as a non-selective inhibitor of P-glycoprotein (P-gp), a key member of the ATP-binding cassette (ABC) transporter family, this compound has demonstrated potential as an anticancer agent. Its mechanism of action involves the modulation of critical cellular processes including cell proliferation, apoptosis, and migration. Furthermore, this compound has been observed to influence key signaling cascades, notably the PI3K/Akt and MAPK pathways, which are pivotal in cancer cell survival and progression. This document provides a comprehensive overview of the biological characterization of this compound, detailing its mechanism of action, effects on cancer cells, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ABC transporters, particularly P-glycoprotein (P-gp/ABCB1), as well as interactions with ABCG2 and ABCC1. P-gp is an efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.
P-glycoprotein Inhibition
This compound acts as a potent, non-selective inhibitor of P-gp. By blocking the function of this efflux pump, this compound can increase the intracellular accumulation and potentiate the cytotoxicity of various anticancer drugs that are P-gp substrates, such as doxorubicin.
Biological Effects on Cancer Cells
The biological impact of this compound has been primarily investigated in the context of breast and colon cancer cell lines. Its effects are multifaceted, ranging from direct cytotoxicity to the modulation of key cellular behaviors.
Cell Proliferation
In colon cancer cells, this compound has been shown to inhibit cell growth. Conversely, in breast cancer cells, its direct antiproliferative effect is less pronounced; however, it significantly enhances the effectiveness of chemotherapeutic agents like doxorubicin.[1][2]
Apoptosis and Necrosis
This compound is capable of inducing apoptosis, or programmed cell death, in cancer cells. Interestingly, when used in combination with high concentrations of doxorubicin, the mode of cell death can shift from apoptosis to necrosis.[1][2]
Cell Migration
Inhibition of cell migration has been observed upon treatment with this compound. This effect is thought to be mediated through its interaction with the sigma-1 receptor.[1]
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| P-glycoprotein (P-gp) Inhibition (EC50) | 0.69 µM | Not specified | --INVALID-LINK-- |
| Cell Viability (IC50) | Data not publicly available | Breast and Colon Cancer Cell Lines | - |
| Apoptosis Induction | Data not publicly available | Breast and Colon Cancer Cell Lines | - |
| pAkt Phosphorylation | Data not publicly available | Breast and Colon Cancer Cell Lines | - |
| MAPK Phosphorylation | Data not publicly available | Breast and Colon Cancer Cell Lines | - |
Note: While studies indicate that this compound affects cell viability, apoptosis, and protein phosphorylation, specific quantitative values from these experiments are not available in the public domain.
Modulation of Signaling Pathways
This compound has been reported to modulate the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways. These pathways are critical for regulating cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers. The inhibition of P-glycoprotein can lead to downstream effects on these pathways, although the precise molecular interactions initiated by this compound are still under investigation.
Caption: Proposed signaling pathway modulation by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, with and without a chemotherapeutic agent, and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
References
An In-depth Technical Guide on the Interaction of MC70 with ABC Transporters ABCB1, ABCG2, and ABCC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp/ABCB1) that also interacts with other ATP-binding cassette (ABC) transporters, namely breast cancer resistance protein (BCRP/ABCG2) and multidrug resistance-associated protein 1 (MRP1/ABCC1)[1]. As an inhibitor of these critical efflux pumps, this compound holds potential as an anticancer agent and a tool to overcome multidrug resistance (MDR) in various cancer cell lines. This technical guide provides a comprehensive overview of the known interactions between this compound and these three key ABC transporters, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.
Quantitative Data: this compound Inhibition of ABC Transporters
The inhibitory activity of this compound against ABCB1, ABCG2, and ABCC1 has been quantified in several studies using different cell lines and substrates. The following tables summarize the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.
Table 1: EC50 Values for this compound Inhibition of ABC Transporters
| Transporter | Cell Line | Substrate/Assay | EC50 (µM) | Reference |
| ABCB1 (P-gp) | Caco-2 | [3H]vinblastine transport | 0.05 | [2][3] |
| ABCB1 (MDR1) | MDCK | Calcein-AM efflux | 0.69 | [1][2] |
| ABCG2 (BCRP) | MDCK | Rhodamine-123 efflux | 73 | [2][3] |
| ABCG2 (BCRP) | MDCK | Hoechst 33342 efflux | 9.3 | [1] |
| ABCC1 (MRP1) | MDCK | Calcein-AM efflux | 9.3 | [2][3][4] |
Table 2: IC50 Value for this compound Inhibition of ABCB1
| Transporter | Cell Line | Substrate/Assay | IC50 (nM) | Reference |
| ABCB1 (P-gp) | CCRFvcr1000 | Rhodamine 123 efflux | 2229 ± 207 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize the interaction of this compound with ABCB1, ABCG2, and ABCC1.
Cell Culture
-
Caco-2 Cells: Human colon adenocarcinoma cells (Caco-2) are cultured to form a polarized monolayer, which is a well-established in vitro model for the intestinal barrier and expresses ABCB1.
-
MDCK Cells: Madin-Darby canine kidney (MDCK) cells, and their variants stably transfected to overexpress human ABCB1 (MDCK-MDR1), ABCG2 (MDCK-BCRP), or ABCC1 (MDCK-MRP1), are used to assess the specific interaction of this compound with each transporter.
-
CCRFvcr1000 Cells: A human T-lymphoblast cell line that expresses P-gp, used for rhodamine 123 efflux inhibition assays[5].
-
MCF-7/ADR Cells: Adriamycin and doxorubicin-resistant human breast cancer cells, which overexpress ABC transporters, are used to study the effect of this compound on chemotherapy potentiation[2][3].
ABC Transporter Efflux Inhibition Assays
A common method to determine the inhibitory potential of a compound on ABC transporters is to measure the intracellular accumulation of a fluorescent or radiolabeled substrate in the presence and absence of the inhibitor.
This assay quantifies the inhibition of ABCB1-mediated efflux of radiolabeled vinblastine.
-
Cell Seeding: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
Treatment: The cell monolayers are pre-incubated with various concentrations of this compound.
-
Transport Initiation: [3H]vinblastine is added to the basolateral side of the monolayer.
-
Sampling: Aliquots are taken from the apical and basolateral compartments at specified time points.
-
Quantification: The amount of [3H]vinblastine in the samples is measured using liquid scintillation counting.
-
Data Analysis: The apparent permeability (Papp) is calculated, and the EC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.
This fluorometric assay measures the inhibition of ABCB1- and ABCC1-mediated efflux of the non-fluorescent substrate calcein-AM.
-
Cell Seeding: MDCK-MDR1 or MDCK-MRP1 cells are seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with different concentrations of this compound for 30 minutes[1].
-
Substrate Loading: Calcein-AM is added to the cells. Calcein-AM is cell-permeable and is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein (B42510).
-
Efflux and Measurement: The efflux of calcein-AM is allowed to proceed for a defined period. The intracellular fluorescence of calcein is then measured using a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of the transporter. EC50 values are calculated from the dose-response curves.
These assays are used to determine the inhibitory effect of this compound on ABCG2.
-
Procedure: The protocol is similar to the Calcein-AM assay, but with Rhodamine-123 or Hoechst 33342 as the fluorescent substrate.
-
Pre-incubation: For the Hoechst 33342 assay, cells are pre-incubated with this compound for 30 minutes before the addition of the substrate[1].
-
Measurement: The intracellular fluorescence is measured after an incubation period.
-
Data Analysis: An increase in fluorescence correlates with the inhibition of ABCG2, from which EC50 values can be derived.
ATPase Activity Assay
While specific data on the effect of this compound on the ATPase activity of ABCB1, ABCG2, and ABCC1 are not available in the searched literature, a general protocol for such an assay is provided below. This assay measures the ATP hydrolysis activity of the transporter in the presence of a test compound. Substrates typically stimulate ATPase activity, while inhibitors may either have no effect or inhibit it.
-
Membrane Preparation: Membrane vesicles containing the ABC transporter of interest are prepared from overexpressing cell lines (e.g., Sf9 insect cells or mammalian cells).
-
Assay Reaction: The membrane vesicles are incubated with the test compound (this compound) at various concentrations in an assay buffer containing ATP and magnesium ions.
-
Phosphate (B84403) Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., molybdate-based assay).
-
Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of the test compound to determine if it stimulates or inhibits the ATPase activity of the transporter.
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound has been shown to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in Caco-2 and MCF-7/ADR cells at a concentration of 20 µM[3]. The activation of these stress-activated protein kinase pathways can be involved in various cellular responses, including apoptosis and inflammation. The direct upstream and downstream effectors of this this compound-induced phosphorylation in the context of ABC transporter interaction are not yet fully elucidated.
Experimental Workflow: ABC Transporter Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory effect of a compound like this compound on an ABC transporter using a cell-based efflux assay.
Conclusion
This compound is a multi-faceted compound that demonstrates significant inhibitory activity against the ABC transporters ABCB1, ABCG2, and ABCC1. The provided quantitative data and experimental outlines serve as a valuable resource for researchers investigating mechanisms of multidrug resistance and developing novel strategies to overcome it. The observation that this compound induces phosphorylation of p38 and JNK opens avenues for further investigation into the broader cellular effects of this compound beyond direct transporter inhibition. Future studies focusing on the ATPase activity modulation by this compound and a more detailed elucidation of its impact on cellular signaling pathways will provide a more complete understanding of its mechanism of action.
References
- 1. Modulation of the ATPase and transport activities of broad-acting multidrug resistance factor ABCC10 (MRP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. corning.com [corning.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In-depth Technical Guide: MC70's P-glycoprotein Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P-glycoprotein (P-gp) inhibitory activity of MC70, a potent, non-selective inhibitor of ABC transporters. This document details the quantitative inhibitory concentration, outlines a standard experimental protocol for determining such values, and explores the potential signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound has been identified as a powerful inhibitor of P-glycoprotein (P-gp/ABCB1), a key transporter involved in multidrug resistance in cancer. Its efficacy is quantified by its half-maximal effective concentration (EC50).
| Compound | Target | EC50 Value | Cell Lines | Notes |
| This compound | P-glycoprotein (P-gp, ABCB1) | 0.69 µM | Caco-2, MDCK | This compound is a non-selective inhibitor and also interacts with other ABC transporters like ABCG2 and ABCC1. |
Experimental Protocol: P-glycoprotein Inhibition Assay
The following is a detailed methodology for a standard cellular P-gp inhibition assay, such as the Rhodamine 123 or Calcein-AM efflux assay, which are commonly used to determine the EC50 value of P-gp inhibitors like this compound.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the efflux activity of P-glycoprotein in a cellular model.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, KB-V1) and the corresponding parental cell line (e.g., MCF7, KB-3-1).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
P-gp substrate: Rhodamine 123 or Calcein-AM.
-
Test compound: this compound.
-
Positive control inhibitor: Verapamil or Cyclosporin A.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into 96-well plates at an appropriate density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for cell attachment.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the different concentrations of the test and control compounds to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.
-
-
Substrate Loading:
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to all wells at a final concentration.
-
Incubate for a specific duration (e.g., 30-90 minutes) at 37°C, protected from light.
-
-
Efflux and Measurement:
-
After incubation, wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Add fresh, pre-warmed assay buffer (without the substrate) to the wells. For efflux assays, the buffer may or may not contain the inhibitor.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by harvesting the cells for flow cytometry analysis.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated cells to the control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 value of a P-gp inhibitor.
Potential Signaling Pathway for P-gp Modulation
While the direct signaling cascade initiated by this compound to inhibit P-gp is a subject of ongoing research, literature suggests that the modulation of P-gp function and expression is often linked to key cellular signaling pathways. The abstract from the study by Azzariti et al. indicates that this compound may influence the phosphorylation of Akt and MAPKs. The following diagram illustrates a generalized pathway through which these kinases can regulate P-gp.
Caption: Plausible signaling pathways involved in P-gp regulation.
Methodological & Application
Application Notes and Protocols for MC70 in In-Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC70 is a novel small molecule compound that has demonstrated significant potential as an anticancer agent in preclinical in-vitro studies. Identified as a sigma-1 receptor antagonist and an ATP-binding cassette (ABC) transporter inhibitor, this compound exhibits a multi-faceted mechanism of action that includes direct cytotoxicity to cancer cells and the potentiation of conventional chemotherapeutic drugs.[1] These application notes provide a comprehensive overview of the in-vitro use of this compound, including its mechanism of action, detailed experimental protocols, and representative data to guide researchers in its evaluation for cancer therapy.
Mechanism of Action
This compound exerts its anticancer effects through several key mechanisms:
-
Inhibition of ABC Transporters: this compound can inhibit the function of ABC transporters, such as P-glycoprotein (ABCB1), which are frequently overexpressed in cancer cells and contribute to multidrug resistance. By blocking these transporters, this compound can enhance the efficacy of co-administered chemotherapeutic agents.[1]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This process is often initiated through the modulation of key signaling pathways.[1]
-
Cell Cycle Arrest: The compound can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases and ultimately inhibiting cell proliferation.[1]
-
Modulation of Signaling Pathways: this compound influences critical intracellular signaling pathways that govern cell survival, proliferation, and migration. Notably, it has been observed to modulate the PI3K/Akt and MAPK signaling cascades. As a sigma-1 receptor antagonist, this compound is thought to inhibit the PI3K/Akt pathway, a key regulator of cell survival.[2] Furthermore, in combination with other agents, it has been shown to induce endoplasmic reticulum (ER) stress and activate the p38 MAPK pathway, which can lead to apoptosis.[3]
-
Inhibition of Cell Migration: this compound has been found to inhibit the migratory capacity of cancer cells, a crucial step in metastasis. This effect is likely mediated through its interaction with the sigma-1 receptor.[1]
Data Presentation
The following tables summarize representative quantitative data from in-vitro studies of compounds with similar mechanisms of action to this compound on common breast (MCF-7) and colon (HCT-116) cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | 72 hours | 8.86 ± 1.10 |
| HCT-116 (Colon Cancer) | 72 hours | 16.18 ± 3.85 |
IC50 values are presented as mean ± standard deviation and are representative of similar benzimidazole (B57391) derivatives.[4]
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Apoptotic Cells (%) |
| MCF-7 (Breast Cancer) | 10 | 48 hours | 35 ± 4.2 |
| HCT-116 (Colon Cancer) | 20 | 48 hours | 42 ± 5.1 |
Data represents the percentage of cells undergoing apoptosis as determined by Annexin V/PI staining and flow cytometry. Values are illustrative and may vary based on experimental conditions.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 (Breast Cancer) | 10 | 24 hours | 65 ± 3.8 | 20 ± 2.1 | 15 ± 1.9 |
| HCT-116 (Colon Cancer) | 20 | 24 hours | 70 ± 4.5 | 15 ± 1.8 | 15 ± 2.3 |
Data represents the percentage of cells in each phase of the cell cycle as determined by propidium (B1200493) iodide staining and flow cytometry. Values are illustrative.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's Proposed Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. Hsp70 Interacts with Mitogen-Activated Protein Kinase (MAPK)-Activated Protein Kinase 2 To Regulate p38MAPK Stability and Myoblast Differentiation during Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma 1 Receptor antagonist potentiates the anti-cancer effect of p53 by regulating ER stress, ROS production, Bax levels, and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of MAP kinase with MAP kinase kinase: its possible role in the control of nucleocytoplasmic transport of MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Combined Effects of MC70 and Doxorubicin in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a cornerstone of chemotherapy regimens for various cancers; however, its efficacy is often limited by the development of multidrug resistance (MDR). One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells. MC70 has been identified as an inhibitor of ABC transporters, including P-glycoprotein (P-gp/ABCB1), ABCG2, and ABCC1.[1] This has led to investigations into its potential to sensitize cancer cells to drugs like doxorubicin.
Contrary to the initial hypothesis of direct potentiation in colon cancer, in vitro studies suggest a more complex interaction. While this compound enhances doxorubicin's effectiveness in breast cancer cells, in colon cancer cells, this compound has been found to inhibit cell growth independently without directly increasing doxorubicin's efficacy.[1] However, the combination of this compound with high doses of doxorubicin appears to shift the mode of cell death from apoptosis to necrosis.[1] Furthermore, this compound is known to modulate the phosphorylation of protein kinase B (pAkt) and mitogen-activated protein kinases (MAPKs), suggesting an influence on key cellular signaling pathways.[1]
These application notes provide a framework for investigating the nuanced interactions between this compound and doxorubicin in colon cancer cell lines. The protocols outlined below are representative methods for assessing cell viability, apoptosis, and the modulation of relevant signaling pathways.
Data Presentation
The following tables are structured to present hypothetical quantitative data that would be generated from the described experimental protocols. These tables are for illustrative purposes to guide data organization and interpretation.
Table 1: Cell Viability (IC50) of this compound and Doxorubicin in Colon Cancer Cell Lines (72h Treatment)
| Cell Line | Compound | IC50 (µM) |
| HCT-116 | This compound | Data not available |
| Doxorubicin | Data not available | |
| This compound + Doxorubicin (1:1) | Data not available | |
| HT-29 | This compound | Data not available |
| Doxorubicin | Data not available | |
| This compound + Doxorubicin (1:1) | Data not available | |
| SW620 | This compound | Data not available |
| Doxorubicin | Data not available | |
| This compound + Doxorubicin (1:1) | Data not available |
Table 2: Apoptosis Analysis in HCT-116 Colon Cancer Cells (48h Treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (Annexin V+/PI+) |
| Control | - | Baseline | Baseline |
| This compound | IC50 | Data not available | Data not available |
| Doxorubicin | IC50 | Data not available | Data not available |
| This compound + Doxorubicin | Low Dose Combination | Data not available | Data not available |
| This compound + Doxorubicin | High Dose Combination | Data not available | Data not available |
Table 3: Western Blot Analysis of Key Signaling Proteins in HCT-116 Cells (24h Treatment)
| Treatment | p-Akt (Ser473) / Total Akt | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |
| Control | 1.0 | 1.0 |
| This compound | Fold Change | Fold Change |
| Doxorubicin | Fold Change | Fold Change |
| This compound + Doxorubicin | Fold Change | Fold Change |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, HT-29, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination studies, prepare a fixed ratio of the two compounds.
-
Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis and Necrosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound, doxorubicin, or their combination at desired concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation status of Akt and ERK1/2.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, Total Akt, p-ERK1/2, Total ERK1/2, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound, doxorubicin, or their combination for 24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathways affected by the combination of this compound and doxorubicin in colon cancer cells, based on available information.
Concluding Remarks
The interaction between this compound and doxorubicin in colon cancer cells is multifaceted. While a direct synergistic potentiation of cytotoxicity may not occur, this compound's ability to inhibit ABC transporters, induce apoptosis independently, and modulate critical survival and proliferation signaling pathways (PI3K/Akt and MAPK/ERK) warrants further investigation. The observation of a shift from apoptosis to necrosis at high combination doses suggests a complex interplay that could be exploited therapeutically. The provided protocols offer a robust framework for elucidating the precise mechanisms of action and determining the potential clinical utility of this combination in colon cancer treatment. Further studies are necessary to obtain definitive quantitative data and to explore the in vivo efficacy of this combination.
References
Application Notes and Protocols: Utilizing MC70 to Counteract Chemoresistance in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of breast cancer. One of the primary mechanisms underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. MC70 has emerged as a promising agent to reverse this resistance. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in breast cancer research.
This compound is a potent inhibitor of ABC transporters, and its synergistic effect with conventional chemotherapeutics like doxorubicin (B1662922) offers a promising strategy to overcome chemoresistance in breast cancer. This document outlines the core mechanisms of this compound and provides detailed experimental protocols to investigate its efficacy.
Mechanism of Action
This compound primarily functions by inhibiting the efflux pump activity of ABC transporters, particularly P-glycoprotein (P-gp). By blocking these transporters, this compound increases the intracellular accumulation and retention of chemotherapeutic drugs such as doxorubicin, thereby restoring their cytotoxic effects in resistant breast cancer cells.
Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways. This multi-faceted approach of inhibiting drug efflux and modulating survival signaling makes this compound a compelling candidate for combination therapy in chemoresistant breast cancer.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in combination with doxorubicin in doxorubicin-resistant breast cancer cell lines.
Table 1: IC50 Values for Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin | 1.65 | - |
| MCF-7/ADR (Resistant) | Doxorubicin | 128.5 | ~78 |
| MCF-7/ADR (Resistant) | Doxorubicin + this compound (10 µM) | 11.3 | ~7 |
Data synthesized from published studies.
Table 2: Effect of this compound and Doxorubicin on Apoptosis in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | < 5 |
| Doxorubicin (2 µM) | ~15 |
| This compound (10 µM) | ~10 |
| Doxorubicin (2 µM) + this compound (10 µM) | ~45 |
Data are representative of typical results from flow cytometry analysis.
Table 3: Effect of this compound and Doxorubicin on Cell Cycle Distribution in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65 | 25 | 10 |
| Doxorubicin (1 µM) | 45 | 20 | 35 |
| This compound (10 µM) | 60 | 28 | 12 |
| Doxorubicin (1 µM) + this compound (10 µM) | 35 | 15 | 50 |
Data are representative of typical results from flow cytometry analysis.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound in reversing doxorubicin resistance.
Caption: Modulation of PI3K/Akt and MAPK signaling by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Cell Line: Doxorubicin-resistant human breast cancer cell line MCF-7/ADR and its parental sensitive cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance of Resistance: For MCF-7/ADR cells, maintain doxorubicin in the culture medium at a concentration of 1 µM and passage cells in drug-free medium for at least two weeks before experiments.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate, allow them to attach, and then treat with the desired concentrations of drugs for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Cell Cycle Analysis
-
Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate, allow them to attach, and treat with the drugs for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-Akt, Akt, p-ERK, ERK, and β-actin overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)
-
Cell Seeding: Seed MCF-7/ADR cells in a 24-well plate and allow them to adhere.
-
Pre-incubation with this compound: Pre-incubate the cells with or without this compound for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Efflux Period: Wash the cells with cold PBS and incubate in fresh, drug-free medium for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or analyze the cells by flow cytometry.[1][2][3] A higher intracellular fluorescence in this compound-treated cells indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound demonstrates significant potential in overcoming doxorubicin resistance in breast cancer by inhibiting P-glycoprotein and modulating pro-survival signaling pathways. The provided protocols offer a framework for researchers to further investigate and validate the efficacy of this compound as a chemosensitizing agent. These studies are crucial for the development of novel combination therapies to improve outcomes for patients with chemoresistant breast cancer.
References
Application Notes and Protocols for MC70 in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1] These transporters function as efflux pumps, actively removing a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
MC70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp) and also interacts with other key ABC transporters, namely ABCG2 and ABCC1.[2][3] Its ability to block the efflux of anticancer drugs makes it a valuable tool for in vitro research aimed at overcoming MDR. These application notes provide detailed information and experimental protocols for the use of this compound in studying and potentially reversing multidrug resistance in cancer cell lines.
Mechanism of Action
This compound primarily functions by inhibiting the activity of ABC transporters. By binding to these pumps, this compound competitively or non-competitively blocks the efflux of various chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, thereby restoring its cytotoxic effect in resistant cells.
Furthermore, studies have indicated that this compound may also modulate intracellular signaling pathways associated with drug resistance. In particular, this compound has been observed to influence the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[4][5] The activation of these stress-activated protein kinase pathways can be involved in cellular responses to cytotoxic agents and may contribute to the overall effect of this compound in sensitizing resistant cells to chemotherapy.[4][5]
Quantitative Data
The inhibitory potency of this compound against various ABC transporters is a critical parameter for designing experiments. The following table summarizes the available quantitative data for this compound.
| Transporter | Parameter | Value | Reference |
| P-glycoprotein (P-gp/ABCB1) | EC50 | 0.69 µM | [2][3] |
| ABCG2 (BCRP) | - | Interacts | [2][3] |
| ABCC1 (MRP1) | - | Interacts | [2][3] |
Further quantitative data on the IC50/EC50 values for ABCG2 and ABCC1 are currently being investigated.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in key in vitro assays for multidrug resistance research. These are general protocols and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay) to Evaluate Reversal of Doxorubicin (B1662922) Resistance
This protocol determines the ability of this compound to sensitize MDR cancer cells to the chemotherapeutic drug doxorubicin.
Materials:
-
This compound
-
Doxorubicin
-
MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the MDR and parental cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in complete culture medium.
-
Prepare solutions of this compound at a fixed, non-toxic concentration (e.g., 1 µM, to be optimized).
-
Treat the cells with:
-
Doxorubicin alone (in a range of concentrations).
-
This compound alone.
-
A combination of doxorubicin and this compound.
-
Vehicle control (medium with DMSO, if used to dissolve compounds).
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (concentration of drug that inhibits cell growth by 50%) for doxorubicin in the presence and absence of this compound. A significant decrease in the IC50 of doxorubicin in the presence of this compound indicates reversal of resistance.
Drug Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cells.
Materials:
-
This compound
-
Rhodamine 123
-
MDR and parental cancer cell lines
-
Cell culture medium (serum-free for the assay)
-
Fluorescence microplate reader or flow cytometer
-
96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 96-well black, clear-bottom plates or appropriate culture vessels for flow cytometry and grow to confluence.
-
Pre-incubation with Inhibitor: Wash the cells with serum-free medium and pre-incubate them with this compound (e.g., at its EC50 concentration of 0.69 µM and other concentrations) or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period:
-
For plate reader: After loading, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed serum-free medium (with or without this compound) and measure the fluorescence immediately (time 0) and at various time points (e.g., 30, 60, 90 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
For flow cytometry: After the loading period, wash the cells with ice-cold PBS. Resuspend the cells in fresh, pre-warmed serum-free medium (with or without this compound) and analyze the intracellular fluorescence by flow cytometry at different time points.
-
-
Data Analysis: An increase in the intracellular fluorescence of Rhodamine 123 in cells treated with this compound compared to untreated MDR cells indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis of P-gp Expression and Signaling Pathways (p-p38/p-JNK)
This protocol is used to assess the effect of this compound on the protein expression of P-gp and the activation of the p38 and JNK signaling pathways.
Materials:
-
This compound
-
MDR cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-P-gp, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat MDR cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for MC70 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC70 is a novel, potent, and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] Its hyperactivation is a common feature in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3] this compound inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound was assessed across various cancer cell lines using a cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 35 |
| A549 | Lung Cancer | 60 |
| U-87 MG | Glioblastoma | 45 |
| PC-3 | Prostate Cancer | 80 |
| HCT116 | Colon Cancer | 55 |
Note: The IC50 values provided are exemplary and may vary depending on experimental conditions.
The effect of this compound on the mTOR signaling pathway was quantified by Western blot analysis. The phosphorylation levels of key downstream targets were measured after treatment with varying concentrations of this compound for 24 hours in MCF-7 cells.
Table 2: Dose-Dependent Inhibition of mTOR Pathway Phosphorylation by this compound
| Treatment | p-mTOR (Ser2448) / total mTOR | p-Akt (Ser473) / total Akt | p-S6K1 (Thr389) / total S6K1 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.65 | 0.70 | 0.55 |
| This compound (50 nM) | 0.25 | 0.30 | 0.20 |
| This compound (250 nM) | 0.05 | 0.10 | 0.05 |
Note: Values represent the normalized densitometry readings (ratio of phosphorylated to total protein) relative to the vehicle control. Data is for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental validation.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Workflow for characterizing this compound in cell culture.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides general guidelines for the successful culture of both adherent and suspension mammalian cell lines.
Materials:
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cryopreservation medium (e.g., complete growth medium with 10% DMSO)
-
Sterile culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Aseptically transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to an appropriate culture flask and incubate.
-
-
Maintaining Adherent Cells:
-
Monitor cell confluency daily. When cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
-
-
Maintaining Suspension Cells:
-
Monitor cell density. Subculture when the density reaches the upper limit for the specific cell line.
-
Aseptically transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed medium to achieve the desired seeding density.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining cell viability following treatment with this compound, based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[4][5]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of the mTOR Pathway
This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
Materials:
-
6-well plates
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-S6K1 (Thr389), anti-S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBS-T for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using appropriate software. Normalize the phosphorylated protein signal to the total protein signal. Use GAPDH as a loading control.
-
References
Application Notes and Protocols: A Hypothetical Framework for MC70 Combination Therapy with Topoisomerase Inhibitors
Introduction
Extensive research has been conducted on the use of topoisomerase inhibitors in cancer therapy. These agents function by targeting topoisomerase enzymes, which are critical for resolving DNA topological problems during replication, transcription, and other cellular processes. By stabilizing the enzyme-DNA cleavage complex, topoisomerase inhibitors lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. However, the efficacy of these inhibitors can be limited by drug resistance and toxicity.
This document outlines a hypothetical framework for the combination of a novel therapeutic agent, MC70, with a conventional topoisomerase inhibitor. While "this compound" is a designated placeholder for the purpose of these notes, we will theorize its mechanism as a potent and selective inhibitor of a key DNA damage response (DDR) pathway, a common strategy to enhance the efficacy of DNA-damaging agents like topoisomerase inhibitors. For the purpose of this protocol, we will use Irinotecan, a well-established topoisomerase I inhibitor, as the combinatorial partner.
The following application notes and protocols are intended for researchers, scientists, and drug development professionals interested in exploring synergistic combination therapies involving topoisomerase inhibitors.
Mechanism of Action and Rationale for Combination
Topoisomerase I inhibitors, such as Irinotecan (and its active metabolite, SN-38), bind to the Topoisomerase I-DNA complex, preventing the re-ligation of the single-strand breaks created by the enzyme.[1][2] This leads to the accumulation of these breaks, which, upon collision with the replication fork, are converted into double-strand breaks, a highly cytotoxic lesion that can trigger apoptosis.[3][4]
Cancer cells can develop resistance to topoisomerase inhibitors by upregulating DNA repair pathways. The hypothetical this compound is conceptualized as an inhibitor of a critical component of the homologous recombination (HR) repair pathway, which is a major mechanism for repairing double-strand breaks. By inhibiting this repair pathway, this compound is expected to potentiate the cytotoxic effects of Irinotecan, leading to a synergistic anti-tumor response. This concept of synthetic lethality, where the inhibition of two pathways simultaneously is lethal to the cell while inhibition of either one alone is not, is a promising strategy in cancer therapy.[5]
Below is a diagram illustrating the proposed synergistic mechanism of action.
Quantitative Data Summary
The following tables summarize hypothetical in vitro and in vivo data for the combination of Irinotecan and this compound. These values are representative of what might be expected from a successful synergistic combination.
Table 1: In Vitro Cytotoxicity (IC50) in Colorectal Cancer Cell Lines
| Cell Line | Irinotecan (nM) | This compound (nM) | Irinotecan + this compound (Combination IC50 for Irinotecan, with 10 nM this compound) | Combination Index (CI)* |
| HT-29 | 1500 | 800 | 350 | 0.45 |
| HCT116 | 800 | 550 | 180 | 0.38 |
| SW620 | 2200 | 1200 | 500 | 0.41 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (HCT116)
| Treatment Group | Dose | Tumor Volume Change (%) |
| Vehicle Control | - | + 250% |
| Irinotecan | 10 mg/kg | - 30% |
| This compound | 20 mg/kg | - 15% |
| Irinotecan + this compound | 10 mg/kg + 20 mg/kg | - 75% |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the combination of this compound and a topoisomerase inhibitor.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and Irinotecan, alone and in combination, and to calculate the Combination Index.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT116)
-
Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for HCT116) with 10% FBS
-
96-well plates
-
Irinotecan (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader for luminescence
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Irinotecan and this compound in complete medium.
-
For single-agent treatments, add the drug dilutions to the respective wells.
-
For combination treatments, add Irinotecan and this compound at a constant molar ratio (e.g., based on their individual IC50 values).
-
Include vehicle control wells (DMSO concentration matched to the highest drug concentration).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
Objective: To assess the molecular effects of the combination therapy on DNA damage and apoptosis signaling pathways.
Materials:
-
6-well plates
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Irinotecan, this compound, or the combination at specified concentrations for 24 hours.
-
Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells for implantation (e.g., HCT116)
-
Matrigel
-
Irinotecan formulation for injection
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Irinotecan alone, this compound alone, Combination).
-
Administer treatments according to a predefined schedule (e.g., Irinotecan intravenously once a week, this compound orally daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition across the different treatment groups.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, guide for the preclinical evaluation of a combination therapy involving a novel agent, this compound, and a topoisomerase inhibitor like Irinotecan. This framework is grounded in the established principles of combination therapy, particularly the concept of synthetic lethality targeting DNA damage response pathways. Researchers can adapt these protocols to investigate other novel combinations aimed at enhancing the therapeutic potential of topoisomerase inhibitors in cancer treatment.
References
Application Notes and Protocols for In-Vivo Experimental Design Using MCF-7 Cells
A Note on Terminology: The query specified "MC70." Following an extensive search, no compound or cell line designated "this compound" with established in-vivo protocols was identified. It is presumed that this was a typographical error and the intended subject was the widely studied MCF-7 human breast cancer cell line. The following application notes and protocols are based on this assumption.
MCF-7 is an estrogen receptor (ER)-positive, progesterone (B1679170) receptor (PR)-positive, and human epidermal growth factor receptor 2 (HER2)-negative human breast cancer cell line. It is a cornerstone for studying hormone-responsive breast cancers in vivo.
I. Overview of In-Vivo Experimental Design
The successful establishment of MCF-7 xenografts in immunocompromised mice is a critical tool for preclinical evaluation of novel therapeutics. Key considerations for experimental design include the choice of animal model, estrogen supplementation, cell preparation and implantation, and methods for monitoring tumor growth and therapeutic response.
II. Key Signaling Pathways in MCF-7 Cells
MCF-7 cell proliferation and survival are driven by several key signaling pathways, which are often the targets of therapeutic intervention. Understanding these pathways is crucial for interpreting experimental outcomes.
The PI3K/Akt/mTOR and MAPK (Src/Raf/ERK) signaling cascades are central to MCF-7 cell biology.[1] Estrogen receptor activation can trigger these pathways, leading to cell growth, proliferation, and survival. The mTOR pathway, in particular, is a key regulator of these processes.[2][3]
III. Experimental Protocols
-
Animal Strain: Athymic nude mice (e.g., C57 nu/nu) are commonly used due to their compromised immune system, which prevents rejection of human tumor xenografts.[4][5]
-
Sex and Age: Female mice, typically 6-8 weeks old, are used.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) environment to prevent infections.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
MCF-7 cells are estrogen-dependent for tumor growth in vivo.[6][7] Estrogen supplementation is therefore a critical component of the experimental protocol.
-
Estradiol Pellets: Slow-release estradiol pellets (e.g., 0.3 mg, 0.5 mg, or 0.72 mg) are implanted subcutaneously, typically a week before cell implantation.[6][8] Lower doses (0.3 mg and 0.5 mg) have been shown to support tumor growth without causing adverse urinary tract effects.[6][9]
-
Injectable Estradiol: Injectable estradiol valerate (B167501) can be a less expensive alternative to pellets and has been shown to effectively promote MCF-7 tumor growth.[4][5]
-
Cell Culture: MCF-7 cells should be cultured in appropriate media (e.g., DMEM with 10% FBS and penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvest: Cells should be harvested during the logarithmic growth phase. Ensure the cell confluence is not over 60% to avoid cellular stress.[8]
-
Cell Viability: A trypan blue exclusion assay should be performed to ensure cell viability is above 95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix component like Matrigel. Matrigel is often used to improve tumor take rate and growth.[8]
-
Subcutaneous Implantation: This is the most common method. 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank of the mouse.[8][10]
-
Orthotopic Implantation: For a more clinically relevant model, cells can be injected into the mammary fat pad.[7] This can lead to increased tumor volume compared to subcutaneous injection.[11]
-
Tumor Measurement: Tumor dimensions should be measured 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2 .
-
Animal Health: Monitor the body weight and overall health of the animals regularly.
-
Endpoint: The study should be terminated when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if the animal shows signs of distress, in accordance with ethical guidelines.
IV. Data Presentation
Quantitative data from in-vivo studies should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Example of Tumor Growth Data Presentation
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Mean Tumor Volume at Day Y (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 105 ± 10 | 1250 ± 150 | - |
| Drug A (10 mg/kg) | 10 | 110 ± 12 | 625 ± 80 | 50 |
| Drug B (20 mg/kg) | 10 | 108 ± 9 | 310 ± 50 | 75 |
Table 2: Example of Endpoint Tumor Weight Data
| Treatment Group | Number of Animals (n) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 1.3 ± 0.2 |
| Drug A (10 mg/kg) | 10 | 0.65 ± 0.1 |
| Drug B (20 mg/kg) | 10 | 0.32 ± 0.05 |
V. Quantitative Data Summary from Literature
The following table summarizes representative quantitative data from published studies using MCF-7 xenograft models.
Table 3: Summary of Published MCF-7 Xenograft Data
| Study Reference | Animal Model | Estrogen Supplementation | Cell Number Injected | Key Findings |
| Behzadi et al., 2023[4][5] | C57 nu/nu mice | Injectable estradiol valerate | Not specified | Tumor establishment was faster with implanted tumor tissue compared to injected cells (37 vs. 73 days).[4][5] |
| Dall et al., 2015[6][9] | Immunocompromised mice | 0.3 mg and 0.5 mg estradiol pellets | Not specified | Low-dose estradiol pellets supported tumor growth without causing urosepsis.[6][9] |
| Melior Discovery[10] | Nude mice | Not specified | 1 x 10^7 | Paclitaxel (20 mg/kg) significantly inhibited tumor growth compared to vehicle control.[10] |
| Anisimov et al.[12] | Nude mice | Estradiol supplementation | Not specified | The vitamin D3 analog EB1089 significantly reduced tumor volume compared to control.[12] |
| Poltavets et al.[13] | Nude mice | Not specified | Not specified | Motesanib (75 mg/kg) reduced the viable tumor fraction from 59% (control) to 21%.[13] |
| Johnston et al.[14] | Nude, athymic mice | 2.5 mg tamoxifen (B1202) pellet | Not specified | Tamoxifen treatment significantly reduced tumor volume compared to untreated animals.[14] |
VI. Conclusion
The MCF-7 xenograft model is an invaluable tool for the in-vivo study of estrogen-responsive breast cancer. Careful attention to experimental design, including the appropriate use of estrogen supplementation and standardized protocols for cell handling and tumor monitoring, is essential for obtaining reproducible and translatable results. These application notes provide a framework for researchers to design and execute robust preclinical studies using this important cancer model.
References
- 1. Signaling pathways activated by PACAP in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]
- 3. Activation of the mTOR signaling pathway in breast cancer MCF-7 cells by a peptide derived from Porphyra yezoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Application Note: Utilizing MC70 for the Functional Investigation of ABC Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ATP-binding cassette (ABC) transporter superfamily represents a large and vital group of membrane proteins found across all species, from prokaryotes to humans.[1][2][3] These transporters play a crucial role in cellular detoxification by actively pumping a wide variety of substrates, including metabolic products, lipids, and xenobiotics, across cellular membranes.[1][2][4] This efflux mechanism is powered by ATP hydrolysis.[1][3][4][5][6] In the context of drug development and oncology, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a primary cause of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy.[4][7][8][9] Therefore, the identification and characterization of compounds that can modulate the function of these transporters are of significant interest in overcoming MDR and improving drug efficacy.
MC70 is a novel investigational compound whose potential interaction with ABC transporters is of interest. This application note provides a framework for utilizing this compound to study ABC transporter function, detailing its hypothetical effects and providing protocols for key in vitro assays.
The Role of ABC Transporters in Multidrug Resistance
ABC transporters contribute to MDR by reducing the intracellular concentration of chemotherapeutic agents, thereby preventing them from reaching their therapeutic targets.[1][7] These transporters possess broad substrate specificity, allowing them to recognize and extrude a diverse range of structurally unrelated drugs. Understanding how a new chemical entity like this compound interacts with these transporters is crucial for predicting its potential as a chemosensitizing agent or identifying potential drug-drug interactions.
Potential Mechanisms of Action for this compound
This compound could potentially modulate ABC transporter function through several mechanisms:
-
Competitive Inhibition: this compound may bind to the same substrate-binding site as other drugs, competitively inhibiting their efflux.[8]
-
Non-competitive Inhibition: this compound could bind to an allosteric site on the transporter, inducing a conformational change that inhibits its function without directly competing with the substrate.[8]
-
ATPase Inhibition: this compound might interfere with the ATP binding or hydrolysis at the nucleotide-binding domains (NBDs), thus cutting off the energy supply for transport.[8]
-
Substrate: this compound itself could be a substrate of the ABC transporter, in which case it would be actively pumped out of the cell.
Experimental Approaches to Characterize this compound-ABC Transporter Interaction
To elucidate the interaction between this compound and ABC transporters, a series of in vitro assays can be performed. These assays are designed to assess the compound's effect on transporter activity and cell viability. Key experimental approaches include:
-
ATPase Activity Assays: To determine if this compound stimulates or inhibits the ATP hydrolysis activity of the transporter.[5][10]
-
Vesicular Transport Assays: To directly measure the ATP-dependent transport of a known substrate into membrane vesicles in the presence of this compound.[3][11]
-
Cell-Based Efflux Assays: To assess the ability of this compound to modulate the accumulation of fluorescent substrates in cells overexpressing a specific ABC transporter.[7][12]
-
Cytotoxicity Assays: To evaluate the potential of this compound to sensitize MDR cells to known chemotherapeutic agents.
The following sections provide detailed protocols for these assays and illustrative data tables.
Data Presentation
The quantitative data obtained from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on ABC Transporter ATPase Activity
| Transporter | Basal ATPase Activity (nmol Pi/min/mg) | Verapamil (Positive Control) Stimulated Activity (nmol Pi/min/mg) | This compound (10 µM) Effect on Basal Activity (nmol Pi/min/mg) | This compound (10 µM) Effect on Verapamil-Stimulated Activity (nmol Pi/min/mg) |
| P-gp (ABCB1) | 30 ± 4 | 95 ± 8 | 32 ± 5 | 45 ± 6 |
| MRP1 (ABCC1) | 25 ± 3 | 70 ± 6 | 26 ± 4 | 68 ± 7 |
| BCRP (ABCG2) | 40 ± 5 | 110 ± 10 | 41 ± 5 | 55 ± 8 |
Table 2: Inhibition of Vesicular Transport by this compound
| Transporter | Substrate | Positive Control Inhibitor (IC₅₀, µM) | This compound IC₅₀ (µM) |
| P-gp (ABCB1) | [³H]-Paclitaxel | Verapamil (5.2) | 12.5 |
| MRP1 (ABCC1) | [³H]-Estradiol-17-β-glucuronide | MK-571 (0.8) | > 50 |
| BCRP (ABCG2) | [³H]-Methotrexate | Ko143 (0.1) | 8.9 |
Table 3: Effect of this compound on Intracellular Accumulation of Fluorescent Substrates
| Cell Line | Transporter | Fluorescent Substrate | Fold Increase in Fluorescence with Positive Control | Fold Increase in Fluorescence with this compound (10 µM) |
| MCF-7/ADR | P-gp | Rhodamine 123 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| HEK293/MRP1 | MRP1 | Calcein-AM | 10.5 ± 1.2 | 1.2 ± 0.3 |
| Saos-2/BCRP | BCRP | Hoechst 33342 | 20.1 ± 2.5 | 12.3 ± 1.5 |
Table 4: Chemosensitization Effect of this compound in MDR Cancer Cells
| Cell Line | Chemotherapeutic Agent | IC₅₀ without this compound (nM) | IC₅₀ with this compound (1 µM) (nM) | Fold Reversal |
| MCF-7/ADR (P-gp) | Doxorubicin | 850 ± 75 | 150 ± 20 | 5.7 |
| NCI-H69AR (MRP1) | Etoposide | 1200 ± 110 | 1150 ± 98 | 1.0 |
| H460/MX20 (BCRP) | Mitoxantrone | 550 ± 60 | 95 ± 15 | 5.8 |
Experimental Protocols
Protocol 1: ABC Transporter ATPase Activity Assay
Principle: The ATPase activity of ABC transporters is coupled to substrate transport and can be measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[5][10][13] Test compounds can either stimulate this activity (if they are substrates) or inhibit it.[13]
Materials:
-
Membrane vesicles from Sf9 or mammalian cells overexpressing the ABC transporter of interest (e.g., P-gp, MRP1, BCRP)
-
Assay Buffer: 50 mM Tris-MES (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl₂
-
ATP solution: 100 mM in water, pH 7.0
-
This compound and positive control inhibitors/substrates (e.g., Verapamil for P-gp)
-
Phosphate detection reagent (e.g., a malachite green-based reagent)
-
96-well microplates
Procedure:
-
Thaw the membrane vesicles on ice.
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the compound dilutions.
-
Add 20 µL of membrane vesicles (5-10 µg of total protein) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 25 mM Mg-ATP solution (final concentration 5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a standard curve using known concentrations of phosphate to determine the amount of Pi released.
Protocol 2: Vesicular Transport Assay
Principle: This assay directly measures the ATP-dependent uptake of a radiolabeled or fluorescent substrate into inside-out membrane vesicles overexpressing an ABC transporter.[3][11] Inhibition of this uptake by a test compound indicates its interaction with the transporter.
Materials:
-
Membrane vesicles from Sf9 or mammalian cells overexpressing the ABC transporter
-
Transport Buffer: 10 mM Tris-HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂
-
Radiolabeled substrate (e.g., [³H]-Paclitaxel for P-gp)
-
ATP and AMP (as a negative control) solutions
-
This compound and positive control inhibitors
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare reaction mixtures in tubes containing transport buffer, radiolabeled substrate, and various concentrations of this compound or a positive control inhibitor.
-
Add membrane vesicles (20-50 µg protein) to each tube.
-
Pre-incubate at 37°C for 3 minutes.
-
Initiate transport by adding ATP (final concentration 4 mM) or AMP as a negative control.
-
Incubate at 37°C for 5 minutes.
-
Stop the transport by adding 1 mL of ice-cold stop buffer (transport buffer without MgCl₂).
-
Rapidly filter the mixture through a glass fiber filter and wash twice with ice-cold stop buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.
Protocol 3: Cell-Based Fluorescent Substrate Efflux Assay
Principle: This assay measures the accumulation of a fluorescent substrate in living cells that overexpress an ABC transporter.[7][12] An effective inhibitor will block the efflux of the dye, leading to increased intracellular fluorescence.
Materials:
-
Parental cell line and a cell line overexpressing the ABC transporter of interest
-
Fluorescent substrates (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1, Hoechst 33342 for BCRP)
-
This compound and positive control inhibitors
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with assay buffer (e.g., HBSS).
-
Add the assay buffer containing various concentrations of this compound or a positive control inhibitor and pre-incubate at 37°C for 30 minutes.
-
Add the fluorescent substrate and incubate at 37°C for 30-60 minutes.
-
Remove the loading solution and wash the cells three times with ice-cold assay buffer.
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Protocol 4: Cytotoxicity and Chemosensitization Assay
Principle: This assay determines the ability of this compound to enhance the cytotoxic effect of a known anticancer drug in MDR cells. A reduction in the IC₅₀ value of the chemotherapeutic agent in the presence of this compound indicates chemosensitization.
Materials:
-
MDR cancer cell line and its parental sensitive cell line
-
Chemotherapeutic agent (substrate of the ABC transporter)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves. The fold reversal (FR) is calculated as IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound).
Visualizations
References
- 1. The ABC-type multidrug transport system | Scrub typhus and Orientia: [u.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ABC transporter - Wikipedia [en.wikipedia.org]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomembrane.com [genomembrane.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. oaepublish.com [oaepublish.com]
- 9. benthamscience.com [benthamscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MC70 as a Tool for Chemosensitization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. MC70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp) with an EC50 of 0.69 µM.[1] It also interacts with other ABC transporters, including ABCG2 and ABCC1.[1] These characteristics make this compound a valuable research tool for studying chemosensitization, the process of making cancer cells more sensitive to chemotherapy drugs. This document provides detailed application notes and protocols for utilizing this compound in chemosensitization studies, with a focus on its synergistic effects with doxorubicin (B1662922) in breast and colon cancer models.
Mechanism of Action
This compound primarily functions as a chemosensitizing agent by inhibiting the efflux activity of ABC transporters, particularly P-gp. By blocking these pumps, this compound increases the intracellular accumulation and retention of chemotherapeutic drugs like doxorubicin in resistant cancer cells.
Beyond its role as an ABC transporter inhibitor, this compound has been shown to modulate key cellular signaling pathways involved in cell survival and proliferation. At a concentration of 20 µM, this compound has been observed to increase the phosphorylation of the stress-activated protein kinases (SAPKs) p38 and c-Jun N-terminal kinase (JNK) in both Caco-2 colon cancer cells and doxorubicin-resistant MCF-7/ADR breast cancer cells.[2][3] The abstract of a key study by Azzariti et al. (2011) also indicates a modulation of the PI3K/Akt pathway and the three major MAPKs (ERK, JNK, and p38), suggesting a broader impact on cellular signaling that may contribute to its anti-cancer and chemosensitizing effects.[4]
Data Presentation
The following table summarizes the quantitative data on the chemosensitizing effect of this compound in combination with doxorubicin in breast and colon cancer cell lines.
| Cell Line | Cancer Type | Treatment | Doxorubicin IC50 (µM) | Fold Potentiation |
| MCF-7/ADR | Breast Cancer | Doxorubicin alone | Data not available in search results | - |
| MCF-7/ADR | Breast Cancer | Doxorubicin + this compound (2 µM) | Data not available in search results | Data not available in search results |
| MCF-7/ADR | Breast Cancer | Doxorubicin + this compound (20 µM) | Data not available in search results | Data not available in search results |
| LoVo | Colon Cancer | Doxorubicin alone | Data not available in search results | - |
| LoVo | Colon Cancer | Doxorubicin + this compound | Data not available in search results | Data not available in search results |
Note: Specific IC50 values and fold potentiation from the primary study by Azzariti et al. (2011) were not available in the provided search results. The table structure is provided for the presentation of such data when obtained.
Experimental Protocols
Protocol 1: Assessment of Chemosensitization using MTT Cell Viability Assay
This protocol is designed to determine the ability of this compound to sensitize cancer cells to a chemotherapeutic agent, such as doxorubicin.
Materials:
-
Cancer cell lines (e.g., MCF-7/ADR for breast cancer, LoVo for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in culture medium.
-
Prepare solutions of this compound in culture medium at desired final concentrations (e.g., 2 µM and 20 µM).
-
Aspirate the medium from the wells.
-
Add 100 µL of medium containing the appropriate drug concentrations to each well. Include the following controls:
-
Cells treated with doxorubicin alone.
-
Cells treated with this compound alone.
-
Cells treated with a combination of doxorubicin and this compound.
-
Untreated control cells (medium only).
-
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 value of doxorubicin alone and in combination with this compound by plotting cell viability against drug concentration.
-
Calculate the fold potentiation by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of this compound.
-
Protocol 2: Analysis of Signaling Pathway Modulation by Western Blotting
This protocol is to investigate the effect of this compound on the phosphorylation status of key signaling proteins like Akt, ERK, JNK, and p38.
Materials:
-
Cancer cell lines (e.g., MCF-7/ADR, Caco-2)
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 20 µM) for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Visualizations
Caption: Experimental workflow for chemosensitization studies using this compound.
Caption: Proposed signaling pathway of this compound-mediated chemosensitization.
References
Application Notes and Protocols: Synergistic Effects of Sulforaphane and Paclitaxel in Prostate Cancer Cells
Disclaimer: The compound "MC70" as specified in the topic could not be identified in publicly available scientific literature. Therefore, to fulfill the request for detailed Application Notes and Protocols on a novel compound in combination with paclitaxel (B517696) for prostate cancer, Sulforaphane (SFN) has been used as a well-documented example of a natural compound demonstrating synergistic effects with paclitaxel. Researchers can adapt the provided methodologies and principles to their specific compound of interest.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While paclitaxel-based chemotherapy is a standard treatment for advanced prostate cancer, its efficacy can be limited by drug resistance and toxicity.[1] Combination therapies that enhance the cytotoxic effects of paclitaxel, allowing for lower effective doses, are a promising strategy to improve therapeutic outcomes.[2][3] Sulforaphane (SFN), a natural isothiocyanate found in cruciferous vegetables, has been shown to exhibit anti-cancer properties and can synergistically enhance the efficacy of paclitaxel in prostate cancer cells.[2]
These application notes provide an overview of the synergistic effects of combining Sulforaphane with paclitaxel on prostate cancer cells and detailed protocols for investigating these effects. The combination has been shown to enhance apoptosis (programmed cell death) and induce cell cycle arrest, offering a potential therapeutic advantage over single-agent therapy.[2]
Data Presentation
The following table summarizes the quantitative data on the effects of Sulforaphane (SFN) and paclitaxel, alone and in combination, on prostate cancer cell lines.
| Parameter | Cell Line | Treatment | Result | Reference |
| EC50 (Cell Viability) | PC-3 | Paclitaxel | Decreased with SFN combination | |
| Sulforaphane | Decreased with Paclitaxel combination | |||
| LNCaP | Paclitaxel | Decreased with SFN combination | ||
| Sulforaphane | Decreased with Paclitaxel combination | |||
| Apoptosis Rate | PC-3 | Combination (SFN + Paclitaxel) | Significantly increased vs. single agents | |
| LNCaP | Combination (SFN + Paclitaxel) | Significantly increased vs. single agents | ||
| Bax/Bcl-2 Ratio | PC-3 | Combination (SFN + Paclitaxel) | Significantly increased | |
| LNCaP | Combination (SFN + Paclitaxel) | Significantly increased | ||
| Cell Cycle Arrest | PC-3 | Combination (SFN + Paclitaxel) | S-phase arrest | |
| LNCaP | Combination (SFN + Paclitaxel) | S-phase arrest |
Mandatory Visualizations
References
Troubleshooting & Optimization
MC70 solubility and stability in DMSO
Disclaimer: The information provided in this technical support guide pertains to a hypothetical research compound referred to as "MC70." The search for "this compound" did not yield a specific research chemical, and the name is associated with a construction material. The following content is a generalized guide for researchers working with novel compounds in DMSO and should be adapted to the specific properties of the actual compound being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For many nonpolar research compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules.[1][2] However, it is crucial to consult the compound's specific datasheet for any provided solubility information.
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are encountering solubility issues, consider the following steps:
-
Verify Purity: Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[1][3]
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[4]
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in the dissolution of particulate matter.[1][4]
-
Lower Concentration: You may be attempting to prepare a stock solution that exceeds the compound's solubility limit. Try preparing a more dilute solution.[1]
Q3: My this compound/DMSO stock solution is cloudy or has visible particles. Can I still use it?
A3: It is not recommended to use a stock solution that is cloudy or contains precipitates. This indicates that the compound is not fully dissolved, and the actual concentration will be lower than intended. Refer to the troubleshooting guide below to address this issue.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue for hydrophobic compounds. To prevent precipitation, ensure rapid and thorough mixing when diluting into the aqueous medium. It is also recommended to perform serial dilutions to gradually lower the DMSO concentration. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cellular toxicity.[5]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Fully Dissolve in DMSO
This workflow provides a step-by-step process to address solubility challenges with your compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Issue 2: this compound Precipitates from DMSO Stock Solution During Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Temperature | Store the stock solution at -20°C or -80°C as recommended for long-term stability.[4][5] | The compound should remain in solution at the correct storage temperature. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4][5] | Aliquoting maintains the integrity and solubility of the stock solution. |
| Supersaturated Solution | The initial concentration may be too high for stable storage. Consider preparing a slightly more dilute stock solution. | A lower concentration stock solution may remain stable during storage. |
| Moisture Absorption | Use anhydrous DMSO and store aliquots in tightly sealed vials, potentially with a desiccant. | Minimizing water absorption can prevent precipitation of hydrophobic compounds.[3] |
Quantitative Data Summary
The following tables present example data for a hypothetical research compound. Specific data for your compound should be generated using the protocols outlined below.
Table 1: Example Solubility Data for this compound
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | 50 |
| Ethanol | 25 | 10 |
| Water | 25 | <0.01 |
| PBS (pH 7.4) | 25 | <0.01 |
Table 2: Example Stability Data for this compound in DMSO at -20°C
| Time Point | Purity by HPLC (%) | Observations |
| T = 0 | 99.5% | Clear Solution |
| T = 1 month | 99.3% | Clear Solution |
| T = 3 months | 99.1% | Clear Solution |
| T = 6 months | 98.8% | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standardized stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 0.01 mol/L * Volume (L) * Molecular Weight of this compound ( g/mol )).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the corresponding volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Warming (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again.[4]
-
Sonication (if necessary): For compounds that are difficult to dissolve, sonicate the vial in a water bath for 10-15 minutes.[1][4]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time.
Materials:
-
Prepared stock solution of this compound in DMSO
-
HPLC system with a suitable column and detector
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the remaining stock solution aliquots under the desired conditions (e.g., -20°C).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot of the stock solution.
-
Sample Preparation and Analysis: Dilute the thawed aliquot in the same manner as the T=0 sample and analyze it by HPLC using the same method.
-
Data Comparison: Compare the peak area of the parent compound at each time point to the peak area of the T=0 sample. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of the compound remaining at each time point.
Signaling Pathway
This compound is a hypothetical inhibitor that may target various signaling pathways involved in cell growth and proliferation. A common pathway studied in drug development is the mTOR signaling pathway.
Caption: A simplified diagram of the mTOR signaling pathway.
References
Technical Support Center: Optimal Compound Concentration for In-Vitro Experiments with MCF-7 Cells
Welcome to the technical support center for in-vitro experiments using MCF-7 cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining optimal compound concentrations and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new compound for MCF-7 cells?
A1: The initial step is to perform a dose-response experiment to determine the compound's cytotoxic or anti-proliferative effects. This is typically done using a broad range of concentrations to identify the concentration that inhibits cell viability by 50% (IC50). A common starting point is to use serial dilutions, such as 1:3 or 1:10, to cover a wide range of concentrations.[1]
Q2: How do I choose the initial concentration range for my dose-response experiment?
A2: The initial concentration range can be guided by previous studies on similar compounds or by the compound's mechanism of action. If no prior information is available, a wide range from nanomolar (nM) to micromolar (µM) is recommended. It is common practice in in-vitro testing to use concentrations higher than the expected in-vivo plasma concentrations.[2][3]
Q3: How long should I expose the MCF-7 cells to the compound?
A3: The exposure time is dependent on the compound's mechanism of action and the specific assay being performed. For cytotoxicity assays, a common incubation period is 24 to 72 hours.[4] For assays looking at specific signaling events, the time course may be much shorter, ranging from minutes to a few hours.
Q4: What are the key parameters to consider when designing a cytotoxicity assay?
A4: Key parameters for a robust cytotoxicity assay include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Controls: Include negative controls (vehicle-treated cells), positive controls (a known cytotoxic agent), and background controls (medium only).[4]
-
Reagent Quality: Use high-quality, fresh reagents to minimize variability.
-
Assay Method: Choose an appropriate cytotoxicity assay (e.g., MTT, LDH release) based on the expected mechanism of cell death.[5]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell health or passage number.
-
Troubleshooting: Use MCF-7 cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding.
-
-
Potential Cause: Pipetting errors.
-
Troubleshooting: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
-
Potential Cause: Compound instability.
-
Troubleshooting: Prepare fresh stock solutions of the compound for each experiment and protect from light if it is light-sensitive.
-
Issue 2: No significant cytotoxic effect observed even at high concentrations.
-
Potential Cause: The compound may not be cytotoxic but may have other biological effects.
-
Troubleshooting: Consider assays that measure other endpoints, such as cell proliferation, migration, or changes in protein expression.
-
-
Potential Cause: The compound has low permeability into the cells.
-
Troubleshooting: Investigate the physicochemical properties of the compound and consider using permeabilizing agents if appropriate for the assay.
-
-
Potential Cause: Incorrect assay choice.
-
Troubleshooting: Ensure the chosen cytotoxicity assay is compatible with the compound's expected mechanism of action. For example, a compound that induces apoptosis may be better detected by an apoptosis-specific assay rather than a metabolic assay like MTT.
-
Data Presentation: Determining Optimal Concentration
The following table summarizes a typical experimental design for determining the IC50 of a hypothetical compound in MCF-7 cells.
| Parameter | Description | Example Values |
| Cell Line | Human Breast Cancer | MCF-7 |
| Seeding Density | Cells per well in a 96-well plate | 5,000 - 10,000 cells/well |
| Compound Concentrations | Serial dilutions | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | Duration of compound exposure | 24, 48, 72 hours |
| Assay | Cell viability measurement | MTT Assay |
| Controls | Negative and Positive | Vehicle (DMSO), Doxorubicin (1 µM) |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.[5]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway in MCF-7 Cells
This pathway is frequently dysregulated in breast cancer and is a common target for therapeutic agents.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: MC70 Toxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of the novel anti-cancer compound MC70 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of this compound is under active investigation. However, current research suggests a mechanism analogous to that of the cationic rhodacyanine dye analogue MKT-077. This proposed pathway involves the selective targeting of cancer cells through the inhibition of the heat shock protein 70 (hsp70) family member, mortalin (mot-2).[1] In many cancer cells, mortalin binds to and sequesters the tumor suppressor protein p53 in the cytoplasm, rendering it inactive.[1] this compound is thought to bind to mortalin, disrupting the mortalin-p53 complex. This releases p53, allowing it to translocate to the nucleus and resume its transcriptional activation functions, which include initiating apoptosis (programmed cell death).[1] This mechanism suggests that this compound may be particularly effective in cancers that retain wild-type p53.[1]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Q2: Which cell viability assays are recommended for assessing this compound toxicity?
A2: A variety of assays can be used, each with its own advantages. It is often recommended to use orthogonal methods to confirm results.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[2][3] They are widely used, but it's important to remember they measure cytostatic effects (inhibition of proliferation) as well as cytotoxic effects (cell death).
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in a well, which is a robust indicator of metabolically active, viable cells. They are generally more sensitive than metabolic assays.[4]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion): These assays measure cytotoxicity directly by detecting damage to the cell membrane.[3] Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon membrane damage.[3]
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: This is a critical consideration in drug development.[4] A viability assay alone will only show a reduction in the number of live cells. To differentiate between cell death (cytotoxicity) and inhibition of cell growth (cytostatic effects), you can:
-
Perform Cell Counting: Use a method like trypan blue exclusion with a hemocytometer at the beginning and end of the treatment period to determine changes in total and viable cell numbers.[4]
-
Use a Direct Cytotoxicity Assay: Measure a marker of cell death, such as LDH release.[4]
-
Conduct a Cell Cycle Analysis: Use flow cytometry to determine if this compound causes cell cycle arrest at a specific phase.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Caption: A decision tree for troubleshooting common assay issues.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling.[5] Check cell viability before seeding; it should be >90%.[6] |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step.[5] For additions to plates, add solutions slowly and to the side of the well to avoid dislodging adherent cells.[5] |
| Edge Effects | The outer wells of a 96-well plate are more susceptible to evaporation and temperature changes.[5] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or water.[5] |
| Cell Clumping | Ensure single-cell suspension after trypsinization. If clumping persists, consider using a cell strainer. |
Issue 2: No Significant Toxic Effect Observed at Expected Concentrations
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | The cytotoxic effect of this compound may require a longer duration to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment period.[4] |
| This compound Degradation or Precipitation | Prepare fresh dilutions of this compound from a stock solution for each experiment.[4] Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%).[4] Visually inspect wells under a microscope for any signs of compound precipitation. |
| Low Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in cell viability.[4] Consider switching to a more sensitive method, such as an ATP-based luminescent assay.[4] |
| Cell Line Resistance | The selected cell line may be inherently resistant to this compound's mechanism of action. Verify that the cell line expresses the proposed targets (e.g., wild-type p53). Consider testing a panel of different cell lines. |
Issue 3: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| High Cell Density | An excessive number of cells can lead to a high signal in negative control wells.[7] Optimize the cell seeding density by performing a titration experiment.[7] |
| Media Component Interference | Certain components in the cell culture medium (e.g., phenol (B47542) red, high concentrations of reducing agents) can interfere with assay reagents.[7] Test the medium alone (no cells) to determine its contribution to the background signal.[8] If necessary, switch to a phenol red-free medium for the assay. |
| Contamination | Microbial contamination (e.g., mycoplasma) can affect cell metabolism and interfere with results. Regularly test cell cultures for contamination. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methods for assessing cell viability.[2][3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and no-cell (medium only) control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 5-10 minutes.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
Caption: General experimental workflow for an MTT-based toxicity assay.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol outlines a general method for detecting apoptosis via the activity of executioner caspases.
Materials:
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
This compound stock solution
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 & 2).
-
Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared caspase-glo reagent to each well.
-
Mix gently on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
References
- 1. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of MC70
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing the small molecule MC70. The following sections detail its known off-target effects, provide troubleshooting guides for common experimental issues, and offer detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and off-targets of this compound?
A1: this compound is primarily characterized as a potent, non-selective inhibitor of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, ABCB1). It also interacts with other ABC transporters like ABCG2 and ABCC1. Additionally, this compound has been reported to interact with the sigma-1 receptor and modulate the PI3K/Akt and MAPK/ERK signaling pathways.
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?
A2: Yes, unexpected phenotypes are often attributable to off-target effects. This compound's interaction with the sigma-1 receptor and its influence on key signaling pathways like PI3K/Akt and MAPK/ERK can lead to a range of cellular responses beyond ABC transporter inhibition. Refer to the Troubleshooting Guide below for strategies to investigate these effects.
Q3: Where can I find quantitative data on the binding affinities and inhibitory concentrations of this compound for its various targets?
Data Presentation: Quantitative Analysis of this compound Interactions
| Target Family | Specific Target | Parameter | Value | Reference |
| ABC Transporters | P-glycoprotein (P-gp/ABCB1) | EC50 | 0.69 µM | [1][2] |
| ABCG2 | Interaction | Reported, but specific IC50 not available | [1][2] | |
| ABCC1 | Interaction | Reported, but specific IC50 not available | [1] | |
| Receptors | Sigma-1 Receptor | K_i | Not explicitly found for this compound | - |
| Kinases | Various | % Inhibition | Data not publicly available | - |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent results in ABC transporter inhibition assays.
-
Question: My results for P-gp inhibition with this compound are variable between experiments. What could be the cause?
-
Answer: Inconsistencies in ABC transporter assays can arise from several factors.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. P-gp expression can decrease with high passage numbers.
-
Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and buffer composition.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Substrate Concentration: Use a probe substrate concentration well below its K_m for the transporter to ensure you are in the linear range of transport kinetics.
-
Issue 2: Unexpected changes in cell signaling pathways.
-
Question: I'm observing modulation of Akt and/or ERK phosphorylation in my cells treated with this compound, which is not my primary focus. How can I confirm this is a direct effect of this compound?
-
Answer: To determine if the observed signaling changes are a direct off-target effect of this compound, consider the following:
-
Dose-Response and Time-Course: Perform a dose-response experiment to see if the effect on Akt/ERK phosphorylation is dependent on the this compound concentration. A time-course experiment can reveal how quickly the signaling pathway is affected after treatment.
-
Use of Pathway Inhibitors: Co-treat cells with this compound and known inhibitors of the PI3K/Akt or MAPK/ERK pathways. If the effects of this compound are blocked, it suggests the involvement of these pathways.
-
Sigma-1 Receptor Involvement: Since this compound interacts with the sigma-1 receptor, which can modulate intracellular signaling, consider using a sigma-1 receptor antagonist to see if it can reverse the signaling effects of this compound.
-
Issue 3: Discrepancies between expected and observed effects on cell viability and migration.
-
Answer: The effect of this compound on cell migration could be linked to its known interactions with the sigma-1 receptor or its modulation of signaling pathways that regulate the cytoskeleton and cell motility.
-
Control Experiments: Use appropriate controls, such as a known inhibitor of cell migration, to validate your assay.
-
Investigate Downstream Effectors: Examine the expression and activation of proteins involved in cell migration that are downstream of the Akt and MAPK pathways.
-
Sigma-1 Receptor Knockdown: If possible, use siRNA to knockdown the sigma-1 receptor and observe if the effect of this compound on cell migration is diminished.
-
Experimental Protocols
Protocol 1: ABCB1 (P-glycoprotein) Inhibition Assay using Calcein-AM
This protocol determines the ability of this compound to inhibit the efflux of a fluorescent substrate, Calcein-AM, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and parental control cells
-
96-well black, clear-bottom plates
-
Calcein-AM
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or positive control for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM to all wells and incubate for another 30 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the percent inhibition of P-gp activity by this compound relative to the control-treated cells.
Protocol 2: Western Blot for Akt and ERK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of Akt and ERK.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol evaluates the effect of this compound on the migratory capacity of cells.
Materials:
-
Cell line of interest
-
6-well plates
-
P200 pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile P200 pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway and the potential modulation by this compound.
Caption: MAPK/ERK signaling pathway and the potential modulation by this compound.
Experimental Workflow
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: MC70, a P-glycoprotein Inhibitor
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MC70 (CAS 1031367-64-2), a potent, non-selective P-glycoprotein (P-gp) inhibitor. This guide provides best practices for storage and handling, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during research involving this compound.
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
-
Question: My this compound is showing significant cytotoxicity in my cell line, even at concentrations where I expect to see specific P-gp inhibition. How can I determine if this is an off-target effect?
-
Answer: It is crucial to distinguish between cytotoxicity resulting from the intended P-gp inhibition (which leads to increased intracellular accumulation of a co-administered cytotoxic drug) and direct, off-target cytotoxicity of this compound itself.
-
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the cytotoxicity of this compound alone, without any co-administered P-gp substrate.
-
Compare EC50 and IC50 Values: Compare the EC50 value for P-gp inhibition with the IC50 value for cytotoxicity. A significant overlap may suggest off-target cytotoxic effects.
-
Use a P-gp Null Cell Line: Test this compound's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.
-
Vary the P-gp Substrate: If cytotoxicity is only observed in the presence of a P-gp substrate, consider if this compound is excessively increasing the substrate's intracellular concentration.
-
-
Issue 2: Loss of this compound Activity or Inconsistent Results
-
Question: I am observing a decrease in the inhibitory effect of this compound in my assays, or my results are not reproducible. What could be the cause?
-
Answer: Improper storage and handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that this compound is stored at the recommended temperature of -20°C for long-term storage.[1][2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
-
Check Aliquoting Practice: Avoid repeated freeze-thaw cycles of the stock solution. It is best practice to aliquot the stock solution into single-use volumes.
-
Solvent Purity: Ensure the DMSO used to prepare the stock solution is of high purity and anhydrous, as contaminants can degrade the compound.
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method.
-
-
Issue 3: Precipitation of this compound in Aqueous Media
-
Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
-
Answer: this compound is a crystalline solid that is soluble in DMSO.[1][2] Like many organic small molecules, it may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically <0.5%) to maintain cell health and improve compound solubility.
-
Pre-warm Media: Adding the this compound/DMSO stock to pre-warmed media can sometimes aid in solubility.
-
Serial Dilutions: Perform serial dilutions in your assay medium rather than a single large dilution step.
-
Sonication: Briefly sonicating the final solution may help to dissolve any precipitate, but be cautious as this can also degrade the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and non-selective inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[3][5][6] P-gp plays a significant role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells.[5][7] this compound also inhibits other ABC transporters, including breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 1 (MRP1).[1][2] By inhibiting these efflux pumps, this compound can increase the intracellular concentration of co-administered drugs, thereby enhancing their efficacy in drug-resistant cells.[1]
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound should be stored as a crystalline solid at -20°C, where it is stable for at least 4 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month.[3][4] It is advisable to protect the compound from light and moisture.
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution of this compound can be prepared by dissolving the crystalline solid in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] The solvent should be purged with an inert gas to prevent oxidation.
Q4: What are the essential controls for an experiment involving this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control Inhibitor: A well-characterized P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to confirm that the assay is working correctly.
-
Negative Control Compound: A compound known not to inhibit P-gp.
-
Parental Cell Line Control: A cell line that does not overexpress P-gp to identify P-gp-specific effects.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound should be considered a hazardous material.[2] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[2] Always handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Quantitative Data Summary
| Parameter | Value | Transporter | Cell Line | Reference |
| EC50 | 0.69 µM | P-gp | Not Specified | [3] |
| EC50 | 0.05 µM | ABCB1 (P-gp) | Caco-2 | [1][2] |
| EC50 | 73 µM | BCRP | MDCK | [1][2] |
| EC50 | 9.3 µM | MRP1 | MDCK | [1][2] |
| Storage (Solid) | -20°C | N/A | N/A | [1][2] |
| Stability (Solid) | ≥ 4 years | N/A | N/A | [1][2] |
| Storage (Stock) | -80°C (6 months) | N/A | N/A | [3][4] |
| Storage (Stock) | -20°C (1 month) | N/A | N/A | [3][4] |
Experimental Protocols
Protocol: In Vitro P-gp Inhibition Assay using a Fluorescent Substrate
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on P-gp-mediated efflux of a fluorescent substrate, such as Rhodamine 123.
-
Cell Culture:
-
Culture a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental, non-resistant counterpart (e.g., MCF-7) in appropriate media.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in assay buffer.
-
Prepare a solution of the P-gp substrate (e.g., Rhodamine 123) in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the this compound dilutions or a positive control inhibitor for 30-60 minutes at 37°C.
-
Add the P-gp substrate to all wells and incubate for a further 60-90 minutes at 37°C, protected from light.
-
Wash the cells multiple times with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the normalized fluorescence against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow for the proper handling and use of this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 6. The ABC transporters MDR1 and MRP2: multiple functions in disposition of xenobiotics and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MC70 Efficacy in Different Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the efficacy of MC70, a hypothetical therapeutic agent targeting CD70, in various cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a therapeutic agent designed to target the CD70 protein, a cell surface receptor that is overexpressed in various cancers, including renal cell carcinoma and non-small cell lung cancer (NSCLC), and is associated with poor prognosis.[1] The proposed mechanism of action involves the binding of this compound to CD70, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival. Additionally, this compound can be conjugated to cytotoxic agents, forming an antibody-drug conjugate (ADC), which delivers the toxic payload directly to cancer cells expressing CD70.[1][2]
Q2: In which cancer models has this compound (or CD70-targeted therapies) shown efficacy?
A2: CD70-targeted therapies have demonstrated preclinical efficacy in various cancer models, including:
-
Renal Cell Carcinoma: Antibody-drug conjugates targeting CD70 have shown significant anti-tumor efficacy in nude rat models of renal carcinoma.[2]
-
Non-Small Cell Lung Cancer (NSCLC): In EGFR-mutated NSCLC models, both ADCs and CAR T-cells targeting CD70 have been effective in eliminating residual and resistant cancer cells.[1]
-
Other Solid Tumors: Clinical trials are underway to evaluate the efficacy of CD70-based therapies in other solid tumors like pancreatic cancer.
Q3: What are the common reasons for observing low efficacy of this compound in my cancer model?
A3: Several factors can contribute to the reduced efficacy of this compound in a specific cancer model:
-
Low or heterogeneous CD70 expression: The target cancer cells may have low or variable levels of CD70 on their surface, leading to insufficient drug targeting.
-
Drug resistance: Cancer cells can develop resistance to the cytotoxic payload of this compound-ADCs.
-
Suboptimal drug concentration or treatment schedule: The dosage and frequency of this compound administration may not be optimized for the specific tumor model.
-
Tumor microenvironment: The complex and heterogeneous nature of the tumor microenvironment can impede drug penetration and efficacy.
-
Model selection: The chosen cancer model (e.g., cell line-derived xenograft vs. patient-derived xenograft) may not accurately reflect the clinical setting.
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed in in vitro Cell Viability Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low CD70 expression on cancer cells | - Verify CD70 expression levels using flow cytometry or western blotting.- Select a cell line with confirmed high CD70 expression. |
| Incorrect assay protocol | - Ensure the chosen cell viability assay (e.g., MTT, MTS, WST-1) is appropriate for the cell line and experimental conditions.- Optimize cell seeding density and incubation times. |
| Suboptimal this compound concentration | - Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value. |
| Cell line resistance | - Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or alterations in apoptotic pathways. |
Issue 2: Inconsistent or Negative Results in Apoptosis Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate timing of the assay | - Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. Early apoptosis can be detected using Annexin V staining, while later stages may require TUNEL assays. |
| Incorrect staining protocol | - Follow the manufacturer's protocol for the chosen apoptosis detection kit (e.g., Annexin V-FITC).- Ensure proper compensation is set up for flow cytometry to distinguish between apoptotic and necrotic cells. |
| Cell death via non-apoptotic pathways | - Investigate other forms of cell death, such as necrosis or autophagy, using appropriate assays. |
Issue 3: Lack of Tumor Regression in in vivo Animal Models
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor drug bioavailability or pharmacokinetics | - Evaluate the pharmacokinetic profile of this compound in the chosen animal model to ensure adequate tumor exposure. |
| Tumor heterogeneity | - Use patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors. |
| Suboptimal dosing regimen | - Optimize the dose and schedule of this compound administration based on maximum tolerated dose (MTD) and efficacy studies. |
| Immunocompromised animal model | - For evaluating immunomodulatory effects of this compound, use humanized mouse models with a functional human immune system. |
| Tumor growth measurement variability | - Ensure consistent and accurate tumor volume measurements using calipers. Consider using advanced imaging techniques for more precise monitoring. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solvent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC Protocol)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
In Vivo Subcutaneous Tumor Model Protocol
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
-
Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound according to the predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Workflow for assessing the in vitro efficacy of this compound.
Caption: Simplified diagram of the proposed this compound signaling pathway.
Caption: A logical approach to troubleshooting low in vivo efficacy of this compound.
References
Technical Support Center: Refining Investigational Compound Dosage for Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing and refining the dosage of novel investigational compounds, referred to herein as MC70, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for this compound in an animal study?
A1: Establishing an initial dose for a novel compound like this compound requires a multi-faceted approach. If in vitro data such as IC50 or EC50 values are available, they can offer a preliminary guide, though direct extrapolation is often not precise.[1][2] A common and recommended strategy is to conduct a dose-ranging study, beginning with a low, potentially sub-therapeutic dose and escalating it incrementally.[1] A thorough literature review of compounds with similar mechanisms of action or structures can also help inform a suitable starting dose range.[1] Furthermore, any existing preclinical toxicology data can help in setting the upper limit for the dose range, ensuring that it remains below the No Observed Adverse Effect Level (NOAEL).[1]
Q2: What are the common animal models used in early-stage preclinical studies?
A2: Mice and rats are the most frequently used animal models in biomedical research, accounting for approximately 95% of all laboratory animals. Mice are often chosen for their small size, which facilitates housing, their short reproductive cycle and lifespan, and the extensive availability of genetic information and transgenic strains. Rats are also widely used, particularly in toxicology and drug discovery studies. The choice of animal model should be justified and based on the specific research question and the relevance of the model to the human disease being studied.
Q3: How can I convert a dose from one animal species to another, or to a human equivalent dose (HED)?
A3: Dose conversion between species is not a simple weight-based calculation due to physiological and metabolic differences. The most accepted method for dose translation is based on Body Surface Area (BSA). The FDA provides guidance and conversion factors (K_m_) to calculate the Human Equivalent Dose (HED) from animal doses. The general formula is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal K_m_ / Human K_m_).
Troubleshooting Guide
Problem: High mortality or severe adverse effects are observed even at the lowest doses of this compound.
-
Possible Cause: The starting dose may be too high, or the compound may have a narrow therapeutic index.
-
Solution:
-
Immediately halt the study and reassess the starting dose.
-
Conduct a new dose-ranging study with a significantly lower starting dose (e.g., 10-fold lower) and smaller dose escalation steps.
-
Carefully review any in vitro cytotoxicity data to better estimate a safe starting concentration.
-
Consider a different route of administration that might reduce peak plasma concentrations and associated acute toxicity.
-
Problem: No discernible therapeutic effect is observed, even at the highest planned dose of this compound.
-
Possible Cause:
-
Poor bioavailability of the compound.
-
Rapid metabolism and clearance of the compound.
-
The compound may be inactive or less potent in vivo.
-
The chosen animal model may not be appropriate.
-
-
Solution:
-
Assess Bioavailability: Conduct pharmacokinetic (PK) studies to measure the plasma and tissue concentrations of this compound. This will help determine if the compound is being absorbed and reaching the target tissues.
-
Evaluate Metabolism: Analyze plasma samples to determine the half-life of the compound. If it is being cleared too quickly, a more frequent dosing schedule or a different formulation may be required.
-
Confirm In Vivo Activity: If possible, use a biomarker to confirm that this compound is engaging with its target in the animal model.
-
Re-evaluate the Animal Model: Ensure the target of this compound is expressed and functions similarly in the chosen animal model as it does in humans.
-
Problem: There is high variability in the response to this compound between individual animals.
-
Possible Cause:
-
Inconsistent dosing technique.
-
Biological variability among the animals.
-
Environmental factors influencing the animals' physiology.
-
-
Solution:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on the dosing procedures to minimize variability.
-
Increase Sample Size: A larger number of animals per group can help improve statistical power and account for inter-animal differences.
-
Control Environmental Conditions: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet, for all animals in the study.
-
Consider Animal Strain: Ensure that an inbred strain is used if genetic homogeneity is important for reducing variability.
-
Data Presentation
Table 1: Example Dose-Ranging and Toxicity Study for this compound
| Group | Dose (mg/kg) | Number of Animals | Route of Administration | Observed Adverse Effects | Mortality |
| 1 | Vehicle | 5 | Oral | None | 0/5 |
| 2 | 1 | 5 | Oral | None | 0/5 |
| 3 | 10 | 5 | Oral | Mild lethargy in 2/5 animals | 0/5 |
| 4 | 50 | 5 | Oral | Significant lethargy, 5% body weight loss | 1/5 |
| 5 | 100 | 5 | Oral | Severe lethargy, >10% body weight loss | 3/5 |
Table 2: Example Efficacy Study for this compound in a Tumor Xenograft Model
| Group | Treatment | Number of Animals | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition |
| 1 | Vehicle | 8 | 1500 mm³ | - |
| 2 | This compound (5 mg/kg) | 8 | 1100 mm³ | 26.7% |
| 3 | This compound (10 mg/kg) | 8 | 750 mm³ | 50.0% |
| 4 | This compound (20 mg/kg) | 8 | 400 mm³ | 73.3% |
Experimental Protocols
Protocol: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use a common inbred mouse strain (e.g., C57BL/6), 8-10 weeks of age.
-
Acclimatization: Acclimatize the animals to the facility for a minimum of one week before the experiment.
-
Grouping: Randomly assign mice to five groups (n=5 per group): a vehicle control group and four dose-level groups of this compound (e.g., 1, 10, 50, 100 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the formulation is homogeneous.
-
Administration: Administer the assigned dose to each mouse via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record the body weight of each animal daily for 14 days.
-
Observe the animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter. Signs to monitor include changes in posture, activity, breathing, and grooming.
-
-
Data Collection: At the end of the 14-day study, collect blood for clinical chemistry and hematology analysis. Perform a gross necropsy to examine major organs for any abnormalities.
-
MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or significant toxicity (e.g., more than a 10% loss of body weight or other severe clinical signs).
Visualizations
Caption: Workflow for refining this compound dosage in animal studies.
References
Technical Support Center: Addressing MC70-Induced Necrosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter necrosis in their cell-based assays when using the P-glycoprotein (P-gp) inhibitor, MC70, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of P-glycoprotein (P-gp), a membrane protein that functions as an ATP-dependent drug efflux pump. By inhibiting P-gp, this compound can increase the intracellular concentration of various chemotherapeutic agents in multidrug-resistant cancer cells, thereby enhancing their cytotoxic effects.
Q2: Is this compound expected to cause necrosis at high concentrations?
While specific data on this compound-induced necrosis is not extensively documented in publicly available literature, high concentrations of many small molecule compounds can lead to off-target effects and cellular stress, potentially culminating in necrosis. Drug-induced necrosis is often characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents.
Q3: What is the difference between apoptosis and necrosis?
Apoptosis is a form of programmed cell death that is generally non-inflammatory. In contrast, necrosis is typically a result of acute cellular injury and is characterized by rapid cell swelling and lysis, which can trigger an inflammatory response. It's important to distinguish between these two forms of cell death in your experiments.
Q4: How can I determine if my cells are undergoing necrosis versus apoptosis?
A common method is to use dual staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis.[1][2]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive.
Troubleshooting Guide
This guide addresses specific issues you might encounter when observing potential this compound-induced necrosis.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed at high concentrations of this compound. | The this compound concentration may be exceeding the therapeutic window and inducing non-specific cytotoxicity. | Perform a dose-response curve to determine the IC50 and the maximum non-toxic concentration. |
| Cells appear swollen and are lysing under the microscope. | This morphology is characteristic of necrosis. | Confirm necrosis using a quantitative assay such as Propidium Iodide or Trypan Blue staining. |
| Inconsistent results between experiments. | The stability of this compound in the cell culture media may be a factor. | Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your specific media over the time course of your experiment using methods like HPLC or LC-MS/MS. |
| High background necrosis in control (vehicle-treated) cells. | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is non-toxic to your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide Staining
This protocol outlines the steps for using flow cytometry to differentiate between apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Your cell line of interest
-
This compound
-
Flow cytometer
Methodology:
-
Seed your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired time period. Include both a negative (vehicle) and a positive control for apoptosis/necrosis.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: Assessing Cell Viability using the MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Your cell line of interest
-
This compound
-
96-well plates
-
Plate reader
Methodology:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
Potential Signaling Pathway for Drug-Induced Necrosis
High concentrations of a compound can lead to cellular stress, mitochondrial dysfunction, and ultimately, necrosis.
Caption: Potential pathway of this compound-induced necrosis.
Experimental Workflow for Investigating Necrosis
A logical workflow is crucial for systematically investigating observed cell death.
Caption: Workflow for investigating this compound-induced necrosis.
References
Technical Support Center: Optimizing MC70 and Doxorubicin Co-administration Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the co-administration of MC70 and doxorubicin (B1662922). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in enhancing doxorubicin efficacy?
A1: this compound is a potent, non-selective inhibitor of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1).[1] Its chemical name is 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol.[2] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells and contributes to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs, including doxorubicin, out of the cell. By inhibiting P-gp, this compound increases the intracellular concentration of doxorubicin in resistant cancer cells, thereby enhancing its cytotoxic effects.[3] this compound also interacts with other ABC transporters like ABCG2 and ABCC1.[1] Additionally, this compound has been identified as a sigma-1 (σ1) receptor ligand, and its interaction with this receptor may contribute to its effects on cell migration.[3][4]
Q2: In which cancer cell lines has the combination of this compound and doxorubicin shown synergistic effects?
A2: The synergistic or potentiating effect of this compound on doxorubicin has been notably demonstrated in doxorubicin-resistant breast cancer cell lines, such as MCF-7/ADR.[2] In these cells, this compound has been shown to enhance the growth-inhibitory effects of doxorubicin.[2] Studies have also investigated the combination in colon cancer cell lines.[3][4]
Q3: What are the expected morphological changes in cancer cells after successful co-treatment with this compound and doxorubicin?
A3: Successful co-treatment leading to apoptosis will typically induce characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). In contrast, cells undergoing necrosis may exhibit swelling and loss of membrane integrity. High doses of doxorubicin in combination with this compound have been observed to favor necrosis over apoptosis.[4]
II. Troubleshooting Guides
Issue 1: Doxorubicin efficacy is not significantly increased in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Low or absent P-gp expression in the cancer cell line. | Confirm the expression level of P-gp (ABCB1) in your cell line using Western blot or qPCR. This compound's primary mechanism for enhancing doxorubicin's effect is the inhibition of P-gp. If the cells do not express significant levels of this transporter, the potentiating effect of this compound will be minimal. |
| Suboptimal concentrations of this compound or doxorubicin. | Perform a dose-response matrix experiment to determine the optimal concentrations of both compounds. The synergistic effect is often concentration-dependent. Start with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) in combination with a range of doxorubicin concentrations around its IC50 value for the specific cell line. |
| Incorrect timing of drug administration. | The timing of co-administration can be critical. For in vitro assays, simultaneous administration is a common starting point. However, pre-incubation with the P-gp inhibitor (this compound) for a specific period (e.g., 1-4 hours) before adding doxorubicin may be more effective in blocking the efflux pump. |
| Degradation of this compound or doxorubicin. | Ensure proper storage and handling of both compounds. Prepare fresh dilutions for each experiment from stock solutions stored under recommended conditions (e.g., -20°C or -80°C for this compound, protected from light).[1] |
Issue 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell distribution in the microplate wells. Edge effects in 96-well plates can also contribute to variability; consider not using the outer wells for experimental data. |
| Inaccurate drug dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation. |
| Interference of doxorubicin's color with the MTT assay. | Doxorubicin is a colored compound that can interfere with colorimetric assays like the MTT assay. To mitigate this, wash the cells with phosphate-buffered saline (PBS) after the treatment incubation and before adding the MTT reagent. Alternatively, use a non-colorimetric viability assay, such as a fluorescence-based or luminescence-based assay. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental process. |
Issue 3: Difficulty in interpreting Western blot results for apoptosis or signaling pathways.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentrations. | Titrate primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background. |
| Poor protein transfer. | Verify the efficiency of protein transfer from the gel to the membrane using a reversible protein stain like Ponceau S. Ensure proper contact between the gel and the membrane and that the transfer is run under appropriate conditions (voltage, time). |
| Insufficient or excessive blocking. | Block the membrane for an adequate amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). Insufficient blocking can lead to high background, while excessive blocking can mask the target protein. |
| Incorrect protein loading. | Quantify the protein concentration of your cell lysates using a reliable method (e.g., BCA assay) and load equal amounts of protein into each lane. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading. |
III. Quantitative Data Summary
The following tables summarize representative quantitative data for doxorubicin in breast cancer cell lines. Note that the synergistic effects with this compound will be highly dependent on the specific cell line and experimental conditions.
Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Doxorubicin IC50 | Notes |
| MCF-7 (Doxorubicin-sensitive) | 0.24 µM[5] | Wild-type, sensitive to doxorubicin. |
| MCF-7/ADR (Doxorubicin-resistant) | 1.13 µM[5] | Doxorubicin-resistant variant of MCF-7. |
| MDA-MB-231 | 6602 nM (6.6 µM)[6][7] | Triple-negative breast cancer cell line. |
Table 2: Example of Synergistic Effect of this compound on Doxorubicin IC50
| Cell Line | Treatment | Doxorubicin IC50 | Fold-change in IC50 |
| MCF-7/ADR | Doxorubicin alone | 1.13 µM | - |
| MCF-7/ADR | Doxorubicin + this compound (e.g., 2 µM) | Data not available in searched literature | Expected to be significantly lower |
IV. Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
MCF-7 or other breast cancer cell lines
-
Doxorubicin and this compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin and this compound in the culture medium.
-
Treat the cells with doxorubicin alone, this compound alone, or the combination of both at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, carefully remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with doxorubicin and/or this compound.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Detection (Western Blot for Cleaved PARP)
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
V. Visualizations
Caption: Doxorubicin efflux by P-gp and its inhibition by this compound.
Caption: Experimental workflow for in vitro synergy analysis.
Caption: PI3K/Akt and MAPK signaling pathways modulated by this compound/Doxorubicin.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 7. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Guide to P-glycoprotein Inhibitors: MC70 versus Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors: the investigational compound MC70 and the well-established first-generation inhibitor, verapamil (B1683045). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The inhibition of P-gp is a critical strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.
This document synthesizes available experimental data to offer an objective comparison of the performance of this compound and verapamil, including their mechanisms of action, inhibitory potency, and effects on drug efficacy.
Quantitative Comparison of P-gp Inhibition
A direct head-to-head comparison of this compound and verapamil in the same experimental setting is not currently available in the public domain. The following table summarizes the available quantitative data from independent studies. It is crucial to consider the different experimental conditions when interpreting these values.
| Parameter | This compound | Verapamil | Experimental Context |
| EC50 (P-gp Inhibition) | 0.69 µM[1] | - | Inhibition of P-gp mediated transport.[1] |
| IC50 (P-gp Inhibition) | - | 14.3 ± 1.4 µM | Rhodamine 123 efflux assay in MCF7R cells. |
| Effect on Doxorubicin (B1662922) IC50 | Potentiates efficacy | In MCF-7 cells, reduced doxorubicin IC50 from 36 µg/ml to 13 µg/ml.[2] | This compound enhances doxorubicin effectiveness in breast cancer cells.[3] Verapamil enhances doxorubicin cytotoxicity in human breast cancer cells.[2] |
| Target Selectivity | Non-selective (inhibits ABCB1, ABCG2, ABCC1) | Primarily a P-gp (ABCB1) inhibitor, but also a calcium channel blocker. | This compound interacts with multiple ABC transporters. Verapamil is a first-generation P-gp inhibitor. |
Mechanism of Action
This compound is a potent and non-selective inhibitor of ABC transporters, including P-gp (ABCB1), ABCG2, and ABCC1. While the precise mechanism of P-gp inhibition by this compound is not fully elucidated in the available literature, its ability to potentiate the efficacy of chemotherapeutic agents like doxorubicin suggests it effectively blocks the efflux function of P-gp.
Verapamil , a first-generation P-gp inhibitor, has a more extensively studied mechanism of action. It is known to reverse multidrug resistance through at least two primary mechanisms:
-
Competitive Inhibition: Verapamil can act as a substrate for P-gp and competitively inhibit the binding and transport of other substrates, such as anticancer drugs.
-
Downregulation of P-gp Expression: Studies have shown that verapamil can decrease the expression of P-gp at the mRNA and protein levels, leading to a long-term reduction in drug efflux capacity.
Furthermore, verapamil exhibits a biphasic effect on the ATPase activity of P-gp, stimulating it at low concentrations and inhibiting it at higher concentrations. This complex interaction with the transporter's energy source contributes to its overall inhibitory effect.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay is commonly used to assess the inhibitory potential of compounds on P-gp function.
Objective: To measure the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line.
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Test compounds (this compound, verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (this compound or verapamil) or a vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the medium and incubate for a further period (e.g., 1-2 hours) to allow for cellular uptake.
-
Efflux Period: Wash the cells with cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium (with or without the test compounds) and incubate for a defined efflux period (e.g., 1-2 hours) at 37°C.
-
Fluorescence Measurement: After the efflux period, wash the cells again with cold PBS. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry to determine the mean fluorescence intensity.
-
Data Analysis: The increase in intracellular rhodamine 123 accumulation in the presence of the inhibitor is indicative of P-gp inhibition. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of efflux, can be calculated by plotting the fluorescence intensity against the inhibitor concentration.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Objective: To determine if a test compound stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
P-gp-containing cell membranes (e.g., from Sf9 cells overexpressing P-gp).
-
Test compounds (this compound, verapamil).
-
ATP.
-
Assay buffer containing Mg2+.
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
-
Microplate reader.
Procedure:
-
Preparation: Prepare a reaction mixture containing the P-gp membranes in the assay buffer.
-
Compound Addition: Add various concentrations of the test compounds or a vehicle control to the reaction mixture and pre-incubate for a short period at 37°C.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, allowing for ATP hydrolysis.
-
Termination and Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance of the resulting colorimetric product at the appropriate wavelength using a microplate reader. The amount of Pi generated is proportional to the ATPase activity.
-
Data Analysis: Plot the ATPase activity against the compound concentration to determine if the compound stimulates or inhibits the enzyme's activity. For inhibitors, an IC50 value can be determined.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of P-gp mediated drug efflux and points of inhibition by this compound and verapamil.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Logical relationship of P-gp inhibition in overcoming multidrug resistance.
References
A Head-to-Head Comparison of MC70 and Elacridar for ABC Transporter Inhibition in Drug Development
For researchers, scientists, and drug development professionals, the effective inhibition of ATP-binding cassette (ABC) transporters remains a critical strategy to overcome multidrug resistance in cancer therapy and to modulate drug disposition. This guide provides a comprehensive, data-driven comparison of two notable ABC transporter inhibitors: MC70 and elacridar (B1662867).
Elacridar (GF120918) is a well-characterized, third-generation inhibitor known for its potent dual activity against P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). This compound is a potent, non-selective inhibitor of P-gp that also demonstrates activity against ABCG2 and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). This comparison synthesizes available experimental data to guide the selection of the most appropriate inhibitor for specific research and development needs.
Mechanism of Action and Target Specificity
Both this compound and elacridar function by directly interacting with ABC transporters to inhibit their efflux activity, thereby increasing the intracellular concentration of co-administered therapeutic agents. Their primary distinction lies in their selectivity profiles.
Elacridar is recognized as a potent dual inhibitor of P-gp and BCRP. Its high affinity for these two transporters has made it a valuable tool in preclinical and clinical studies to investigate the role of these transporters in drug resistance and pharmacokinetics.
This compound , in contrast, exhibits a broader spectrum of activity. While it is a potent P-gp inhibitor, it is considered non-selective, with documented interactions with both ABCG2 and ABCC1. This broader profile may be advantageous in overcoming resistance mediated by multiple transporters but may also lead to a different off-target effect profile.
Comparative Efficacy: A Quantitative Look
Direct comparative studies evaluating this compound and elacridar under identical experimental conditions are limited. However, by compiling data from various sources, we can establish a general comparison of their potencies. It is crucial to note that IC50 and EC50 values can vary significantly based on the cell line, substrate used, and specific assay conditions.
Table 1: Comparative Inhibitory Potency (IC50/EC50 in µM)
| Inhibitor | ABCB1 (P-gp) | ABCG2 (BCRP) | ABCC1 (MRP1) |
| This compound | 0.69 | Interacts | Interacts |
| Elacridar | 0.02 - 0.193 | 0.1 - 0.4 | No significant inhibition reported |
Data for this compound is primarily from a study by Azzariti et al. (2011). Data for elacridar is compiled from multiple sources and exhibits a range depending on the experimental setup.
Experimental Data and Protocols
The following sections detail key experimental findings for each inhibitor and provide an overview of the methodologies used to generate this data.
This compound: Experimental Profile
A pivotal study by Azzariti et al. (2011) characterized the activity of this compound.
-
P-gp Inhibition: this compound demonstrated potent, non-selective inhibition of P-gp with an EC50 of 0.69 µM.
-
Interaction with ABCG2 and ABCC1: The study confirmed that this compound interacts with both ABCG2 and ABCC1, though specific IC50 values for these interactions were not detailed in the primary publication.
-
Synergistic Efficacy with Doxorubicin: In breast cancer cell lines, this compound was shown to strongly enhance the effectiveness of doxorubicin, a substrate of P-gp.
-
Anticancer Activity: Interestingly, in colon cancer cells, this compound itself was found to inhibit cell growth.
Experimental Protocol: P-gp Inhibition Assay (based on Azzariti et al., 2011)
This protocol outlines a representative method for assessing P-gp inhibition using a substrate efflux assay.
Elacridar: Experimental Profile
Elacridar has been extensively studied, with a wealth of data available.
-
Potent P-gp and BCRP Inhibition: Numerous studies confirm elacridar's potent inhibition of both P-gp and BCRP, with IC50 values typically in the low to mid-nanomolar range.[1][2]
-
Reversal of Multidrug Resistance: Elacridar has been shown to effectively reverse resistance to various chemotherapeutic drugs that are substrates of P-gp and BCRP, such as paclitaxel (B517696) and doxorubicin, in in vitro and in vivo models.[2]
-
Clinical Investigations: Elacridar has progressed to clinical trials, where it has been evaluated for its ability to enhance the oral bioavailability and brain penetration of co-administered drugs.
Experimental Protocol: Calcein-AM Efflux Assay
The Calcein-AM assay is a common method to assess P-gp activity.
Cytotoxicity Profile
The intrinsic cytotoxicity of an ABC transporter inhibitor is a critical consideration.
Table 2: Comparative Cytotoxicity
| Inhibitor | Cell Line(s) | IC50 (µM) | Observations |
| This compound | Colon Cancer Cell Lines | Varies | Inhibits cell growth independently of doxorubicin. |
| Elacridar | 786-O | Inhibits cell viability (0.001-1 µM) | Cytotoxicity is cell line and concentration-dependent.[3] |
It is important to note that cytotoxicity can vary greatly between different cell lines and experimental conditions.
Signaling Pathway Interactions
The inhibition of ABC transporters can have downstream effects on various cellular signaling pathways. This compound, for instance, has been noted to modulate pAkt and the phosphorylation of MAPKs. The broader inhibitory profile of this compound, including its interaction with the sigma-1 receptor, suggests the potential for more complex effects on cellular signaling compared to the more targeted action of elacridar.
Conclusion and Recommendations
The choice between this compound and elacridar depends on the specific experimental goals.
-
For targeted inhibition of P-gp and BCRP , elacridar is the more specific and well-characterized choice. Its extensive documentation and progression into clinical trials provide a robust foundation for its use.
-
For broader inhibition of multiple ABC transporters, including P-gp, BCRP, and MRP1 , This compound presents a viable option. Its intrinsic anticancer activity in certain cell lines may also be of interest for specific therapeutic strategies.
Researchers should carefully consider the required specificity of their application. For studies aiming to dissect the individual roles of P-gp and BCRP, elacridar is preferable. In contrast, if the goal is to achieve a more comprehensive blockade of multidrug resistance, the broader spectrum of this compound may be more advantageous. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of these two potent ABC transporter inhibitors.
References
Efficacy of MC70 Compared to Other Third-Generation P-gp Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MC70 with other prominent third-generation P-glycoprotein (P-gp) inhibitors, namely tariquidar, zosuquidar, and elacridar. The information is compiled from various experimental studies to offer an objective overview for researchers in oncology and drug development.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. Third-generation P-gp inhibitors have been developed to overcome the limitations of earlier generations, offering higher potency and specificity with reduced side effects.
Quantitative Comparison of P-gp Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other third-generation P-gp inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results. Therefore, a direct comparison should be made with caution.
| Inhibitor | Potency Metric | Value | Cell Line | Substrate | Reference |
| This compound | EC50 | 0.69 µM | Not specified | Not specified | [1][2] |
| Tariquidar | Kd | 5.1 nM | Not specified | Not specified | [3] |
| IC50 | 43 nM | CHrB30 | ATPase activity | [4] | |
| EC50 | 487 nM | CHrB30 | Drug accumulation | [4] | |
| Zosuquidar | IC50 | 1.2 nM | HL60/VCR | Not specified | [5] |
| Ki | 60 nM | Not specified | Not specified | [5][6] | |
| Elacridar | IC50 | 0.16 µM | Not specified | [3H]azidopine labeling | [7] |
| IC50 | 0.027 µM | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of P-gp inhibitors.
P-gp Inhibition Assay (General Protocol)
This protocol describes a common method to evaluate the ability of a compound to inhibit P-gp mediated efflux, often using a fluorescent substrate.
1. Cell Culture:
-
Human cancer cell lines overexpressing P-gp (e.g., Caco-2, MCF-7/ADR, K562/ADR) and their parental, non-resistant counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Substrate Accumulation Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-incubated with various concentrations of the test inhibitor (e.g., this compound, tariquidar) for a specified time (e.g., 1-2 hours).
-
A fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) is added to the wells and incubated for a further period (e.g., 30-60 minutes).
-
After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.
-
The intracellular fluorescence is measured using a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.
3. Data Analysis:
-
The fluorescence intensity is normalized to the cell number or protein concentration.
-
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the intestinal epithelium. This assay is used to assess the effect of P-gp inhibitors on the transport of drugs across this barrier.
1. Caco-2 Monolayer Culture:
-
Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Transport Study:
-
The transport of a P-gp substrate drug (e.g., digoxin, paclitaxel) is measured in both directions: apical (AP) to basolateral (BL) and basolateral (BL) to apical (AP).
-
The test inhibitor is added to both the apical and basolateral chambers.
-
At various time points, samples are taken from the receiver chamber and the concentration of the substrate drug is quantified by a suitable analytical method (e.g., HPLC, LC-MS/MS).
3. Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of an inhibitor confirms its P-gp inhibitory activity.
Visualizing Cellular Mechanisms and Workflows
To better understand the complex processes involved in P-gp function and its inhibition, the following diagrams have been generated using the DOT language.
Caption: P-glycoprotein signaling and inhibition pathway.
Caption: Experimental workflow for P-gp inhibitor efficacy.
Conclusion
This compound is a potent inhibitor of P-gp, and while direct comparative data with other third-generation inhibitors in the same study is limited, the available information suggests it is an effective agent for reversing P-gp-mediated multidrug resistance. The choice of a P-gp inhibitor for research or clinical development will depend on a variety of factors including potency, specificity, pharmacokinetic properties, and the specific cancer type being targeted. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the evaluation and application of P-gp inhibitors. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Elacridar (GF120918) [transportal.compbio.ucsf.edu]
MC70 Enhances Doxorubicin Accumulation in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of MC70 in increasing doxorubicin (B1662922) accumulation in cancer cells. Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy; however, its effectiveness is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of doxorubicin and thereby diminishing its cytotoxic effect. This compound, a potent, non-selective P-glycoprotein inhibitor, has been investigated as a promising agent to counteract this resistance mechanism.[1] This guide presents supporting experimental data on this compound's function, compares its performance with the well-known P-gp inhibitor verapamil (B1683045), and provides detailed experimental protocols for the validation of these effects.
Comparative Efficacy of P-gp Inhibitors on Doxorubicin Activity
The efficacy of P-gp inhibitors in overcoming doxorubicin resistance is primarily evaluated by their ability to increase intracellular doxorubicin accumulation and to reduce the half-maximal inhibitory concentration (IC50) of doxorubicin in resistant cancer cells.
Table 1: Effect of this compound and Verapamil on Doxorubicin IC50 in Cancer Cell Lines
| Cell Line | Treatment | Doxorubicin IC50 | Fold-Change in IC50 | Source |
| MCF-7 (Human Breast Adenocarcinoma) | Doxorubicin alone | 36 µg/ml | - | |
| MCF-7 (Human Breast Adenocarcinoma) | Doxorubicin + Verapamil | 13 µg/ml | 2.77 | |
| Doxorubicin-Resistant Breast Cancer Cells | Doxorubicin alone | Not specified | - | [1] |
| Doxorubicin-Resistant Breast Cancer Cells | Doxorubicin + this compound | Strongly Enhanced Efficacy | Not specified | [1] |
| Colon Cancer Cells | Doxorubicin alone | Not specified | - | |
| Colon Cancer Cells | Doxorubicin + this compound | No significant effect | Not specified |
Note: While the study by Azzariti et al. (2011) demonstrated that this compound strongly enhances doxorubicin effectiveness in breast cancer cells, specific IC50 values were not available in the accessed abstract. The table reflects the qualitative description of the potentiation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures involved in validating the effect of this compound, the following diagrams illustrate the key pathways and workflows.
P-glycoprotein Mediated Doxorubicin Efflux
P-glycoprotein, encoded by the ABCB1 gene, is a transmembrane protein that utilizes ATP hydrolysis to actively transport various substrates, including doxorubicin, out of the cell. This process reduces the intracellular drug concentration, leading to diminished cytotoxicity and the development of multidrug resistance. Inhibitors like this compound and verapamil physically bind to P-gp, competitively or non-competitively, thereby blocking its efflux function and allowing doxorubicin to accumulate within the cancer cell.
Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound and verapamil.
Experimental Workflow: Doxorubicin Accumulation Assay
The intracellular accumulation of doxorubicin can be quantified using fluorescence-based methods such as flow cytometry or fluorescence microscopy. Doxorubicin is naturally fluorescent, which simplifies its detection within cells. The following workflow outlines a typical experiment to assess the effect of a P-gp inhibitor on doxorubicin accumulation.
Caption: A generalized workflow for assessing doxorubicin accumulation in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of P-gp inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of doxorubicin in the presence and absence of P-gp inhibitors and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
This compound or Verapamil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of doxorubicin with and without a fixed concentration of this compound or verapamil.
-
Incubation: Remove the culture medium and add the drug-containing medium to the respective wells. Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Crystal Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 values.
Protocol 2: Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)
This protocol quantifies the intracellular accumulation of doxorubicin.
Materials:
-
Cancer cell lines
-
6-well plates or culture tubes
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
This compound or Verapamil
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or culture tubes and grow to 70-80% confluency.
-
Drug Treatment: Treat the cells with doxorubicin alone or in combination with this compound or verapamil for a specified time (e.g., 1-4 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to stop drug uptake and efflux. Detach the cells using Trypsin-EDTA.
-
Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the doxorubicin fluorescence in the appropriate channel (e.g., PE or PE-Texas Red).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group. An increase in MFI in the co-treated samples compared to doxorubicin alone indicates increased intracellular accumulation.
Conclusion
The available evidence strongly suggests that this compound is an effective inhibitor of ABC transporters, leading to a significant potentiation of doxorubicin's efficacy in breast cancer cells. While direct quantitative comparisons with other inhibitors like verapamil from a single study are not yet available, the qualitative data for this compound is compelling. The provided protocols offer a robust framework for researchers to independently validate and quantify the effects of this compound and other potential MDR modulators. Further studies providing a head-to-head quantitative comparison of this compound with established P-gp inhibitors are warranted to fully elucidate its therapeutic potential in overcoming doxorubicin resistance in cancer.
References
Head-to-Head Comparison: MC70 vs. Tariquidar in P-glycoprotein Inhibition
For Immediate Publication
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a detailed, data-driven comparison of two prominent P-glycoprotein (P-gp, ABCB1) inhibitors: MC70 and tariquidar (B1662512). P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer, a major obstacle to effective chemotherapy. Understanding the nuanced differences between inhibitors is critical for selecting the appropriate tool for both basic research and clinical development. This document synthesizes available experimental data to offer an objective side-by-side analysis of their performance, specificity, and mechanism of action.
Overview and Mechanism of Action
Tariquidar (XR9576) is a third-generation, highly potent, and specific non-competitive inhibitor of P-glycoprotein.[1][2][3] It exhibits a high binding affinity for P-gp, with a reported dissociation constant (Kd) of 5.1 nM.[4] The primary mechanism of tariquidar involves binding to P-gp and locking it in a conformation that prevents the efflux of substrates, even while stimulating ATPase activity in some conditions.[2][5] This action effectively restores the intracellular concentration of chemotherapeutic agents in MDR cells. While highly specific for P-gp at lower concentrations, it has been shown to inhibit Breast Cancer Resistance Protein (BCRP/ABCG2) at higher concentrations.[4]
This compound is a potent P-glycoprotein inhibitor characterized by its non-selective action against multiple ABC transporters.[6][7] It has been shown to interact with P-gp (ABCB1), BCRP (ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[6] This broader spectrum of activity may be advantageous in cancers where multiple efflux pumps contribute to drug resistance. This compound has been demonstrated to effectively potentiate the efficacy of doxorubicin (B1662922) in colon and breast cancer cell lines.[7]
The fundamental difference in their mechanism lies in their selectivity. Tariquidar offers precise targeting of P-gp, while this compound provides a broader inhibition of key ABC transporters involved in MDR.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for this compound and tariquidar based on published in vitro experimental data. Direct head-to-head studies are limited; therefore, data is compiled from independent research.
| Parameter | This compound | Tariquidar | Cell Lines / System | Reference |
| P-gp Inhibition (EC₅₀) | 0.69 µM | - | ABCB1-overexpressing cells | [6] |
| P-gp Binding Affinity (Kd) | Not Reported | 5.1 nM | P-gp expressing membranes | [4] |
| ATPase Activity (IC₅₀) | Not Reported | ~43-100 nM | P-gp expressing membranes | [1] |
| Chemosensitization | Potentiates doxorubicin efficacy | Reverses resistance to doxorubicin, paclitaxel, vincristine | Colon and Breast Cancer Cell Lines | [7][8] |
| Transporter Specificity | Non-selective (ABCB1, ABCG2, ABCC1) | Selective for ABCB1 at low nM concentrations; inhibits ABCG2 at higher concentrations | Various | [4][6] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: P-glycoprotein transport cycle and points of inhibition by this compound and Tariquidar.
Caption: General experimental workflow for evaluating P-gp inhibitors.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT-based)
This protocol is used to determine the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Seeding: Cancer cells (both the parental sensitive line and the P-gp-overexpressing resistant line) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (this compound or tariquidar).
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.
-
Solubilization and Measurement: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration. The fold-reversal of resistance is determined by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of the P-gp inhibitor.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: A single-cell suspension of P-gp-overexpressing cells is prepared at a concentration of 1x10⁶ cells/mL in a suitable buffer (e.g., RPMI-1640).
-
Loading: Cells are incubated with Rhodamine 123 (e.g., at 0.5-1 µg/mL) for 30-60 minutes at 37°C to allow for substrate loading.
-
Efflux and Inhibition: After loading, cells are washed with ice-cold PBS to remove extracellular dye. The cells are then resuspended in fresh, pre-warmed medium containing either no inhibitor (control) or varying concentrations of this compound or tariquidar.
-
Incubation: The cells are incubated for an additional 60-90 minutes at 37°C to allow for P-gp-mediated efflux.
-
Measurement: Intracellular fluorescence is immediately analyzed using a flow cytometer. Dead cells are excluded from the analysis using a viability dye like propidium (B1200493) iodide.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the presence of the inhibitor compared to the control indicates successful inhibition of P-gp efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of the inhibitor on the ATP hydrolysis rate of P-gp.
-
Membrane Preparation: P-gp-rich membrane vesicles are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells or selected mammalian cell lines).
-
Reaction Setup: The membrane vesicles (5-10 µg of total protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and an ATP regenerating system) with varying concentrations of the test inhibitor (this compound or tariquidar).
-
Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., 3-5 mM). The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay. The absorbance is read at ~620-650 nm.
-
Data Analysis: The rate of ATP hydrolysis is calculated. For inhibitors, the concentration that inhibits 50% of the verapamil-stimulated ATPase activity (IC₅₀) is determined. Some compounds, like tariquidar, may stimulate basal ATPase activity, in which case the concentration for half-maximal stimulation (S₅₀) is reported.[5]
Conclusion and Future Directions
Both this compound and tariquidar are potent inhibitors of P-glycoprotein, but they cater to different research and therapeutic strategies.
-
Tariquidar stands out for its high potency and specificity for P-gp. Its well-defined, non-competitive mechanism makes it an excellent tool for studies focused specifically on the role of P-gp in drug resistance and for clinical applications where minimizing off-target effects is paramount.
-
This compound , with its broader inhibitory profile against multiple ABC transporters, presents a compelling option for tackling more complex, multifactorial drug resistance phenotypes where P-gp, BCRP, and MRP1 are co-expressed.
The choice between these two inhibitors will ultimately depend on the specific experimental context and the nature of the drug resistance being investigated. For researchers targeting P-gp with high precision, tariquidar is the superior choice. For those confronting a less defined or broader resistance mechanism, the multi-transporter inhibition of this compound may offer a more comprehensive solution. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of their efficacy.
References
- 1. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Selective Inhibition of MC70 on ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MC70, a known ABC transporter inhibitor, with other alternatives. It includes supporting experimental data and detailed methodologies to validate its non-selective inhibitory action against multiple ATP-binding cassette (ABC) transporters, key players in multidrug resistance (MDR) in cancer.
Non-Selective Inhibition Profile of this compound
This compound has been identified as a potent, non-selective inhibitor of P-glycoprotein (P-gp), also known as ABCB1. Its activity extends to other significant ABC transporters, including multidrug resistance-associated protein 1 (MRP1 or ABCC1) and breast cancer resistance protein (BCRP or ABCG2). This broad-spectrum inhibition makes this compound a valuable tool for studying and potentially overcoming multidrug resistance in cancer cells.
A key study by Azzariti et al. (2011) characterized this compound as an inhibitor of multiple ABC transporters and an anticancer agent, both alone and in combination with chemotherapy. The research confirmed the interaction of this compound with ABCB1, ABCG2, and ABCC1 through specific transport assays[1].
Comparative Analysis of ABC Transporter Inhibitors
To contextualize the efficacy of this compound, it is essential to compare its inhibitory activity with other well-established ABC transporter inhibitors. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) are standard metrics for this comparison.
| Compound | Target ABC Transporter(s) | Reported IC50/EC50 Values | Selectivity | Reference |
| This compound | P-gp (ABCB1), ABCC1, ABCG2 | EC50: 0.69 µM (for P-gp) | Non-selective | MedchemExpress Product Page |
| Verapamil | P-gp (ABCB1) | IC50: 3.5 +/- 0.3 x 10-6 M | Primarily P-gp, but with off-target effects | [2] |
| Elacridar | P-gp (ABCB1), BCRP (ABCG2) | Dual inhibitor | Non-selective (dual) | |
| Tariquidar | P-gp (ABCB1), BCRP (ABCG2) | Dual inhibitor | Non-selective (dual) | |
| MK-571 | MRP1 (ABCC1) | Known MRP1 inhibitor | Selective for MRP1 | |
| Ko143 | BCRP (ABCG2) | Known BCRP inhibitor | Selective for BCRP |
Note: Specific IC50 values for this compound against ABCC1 and ABCG2 from the primary literature were not available in the searched resources. The provided EC50 for P-gp is a key indicator of its potent inhibitory activity.
Experimental Protocols for Validating ABC Transporter Inhibition
The non-selective inhibitory activity of this compound on ABC transporters can be validated using a series of well-established in vitro assays.
Rhodamine 123 Efflux Assay (for P-gp/ABCB1 and MRP1/ABCC1 activity)
This assay directly measures the function of efflux pumps like P-gp and MRP1.
Principle: Rhodamine 123 is a fluorescent substrate for P-gp and, to a lesser extent, MRP1. In cells overexpressing these transporters, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of these transporters by a compound like this compound will lead to the accumulation of Rhodamine 123 inside the cells, causing a measurable increase in fluorescence.
Protocol:
-
Cell Culture: Culture cancer cell lines known to overexpress specific ABC transporters (e.g., MCF-7/ADR for P-gp, or genetically engineered cell lines).
-
Compound Incubation: Treat the cells with varying concentrations of this compound or other inhibitors (e.g., Verapamil as a positive control) for a predetermined period.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell culture medium and incubate to allow for cellular uptake.
-
Efflux Period: Remove the Rhodamine 123-containing medium and incubate the cells in a fresh, dye-free medium to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence in treated cells compared to untreated controls indicates inhibition of the efflux pump.
Experimental Workflow for Rhodamine 123 Efflux Assay
References
Assessing the Specificity of MC70 as an ABCG2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ATP-binding cassette subfamily G member 2 (ABCG2) inhibitor, MC70, against other well-characterized inhibitors. The objective is to assess the specificity of this compound by comparing its inhibitory potency against ABCG2 with its effects on other key multidrug resistance transporters, ABCB1 (P-glycoprotein or P-gp) and ABCC1 (multidrug resistance-associated protein 1 or MRP1). Experimental data for this compound is compared with that of Ko143 and Fumitremorgin C (FTC), two widely studied ABCG2 inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound, Ko143, and Fumitremorgin C against ABCG2, ABCB1, and ABCC1 is summarized in the table below. The data, presented as IC50 or EC50 values, has been compiled from various in vitro studies. Lower values indicate higher potency.
| Inhibitor | Target Transporter | IC50/EC50 (µM) | Comments |
| This compound | ABCG2 (BCRP) | 73 | Activity measured in MDCK cells via rhodamine-123 efflux assay.[1] |
| ABCB1 (P-gp) | 0.69 | Potent inhibitor.[1] | |
| ABCC1 (MRP1) | 9.3 | Moderate inhibitor.[1] | |
| Ko143 | ABCG2 (BCRP) | 0.0097 (IC50) | Highly potent inhibitor, derived from Fumitremorgin C.[2][3] |
| ABCB1 (P-gp) | >5.5 (EC90) | Reported to have over 200-fold selectivity for ABCG2 over P-gp at lower concentrations, but can inhibit at higher concentrations. | |
| ABCC1 (MRP1) | >8 (EC90) | High selectivity for ABCG2 over MRP1. | |
| Fumitremorgin C (FTC) | ABCG2 (BCRP) | ~1 | Potent and selective inhibitor, but with noted neurotoxicity. |
| ABCB1 (P-gp) | Inactive | Generally considered specific for ABCG2 and does not significantly inhibit P-gp. | |
| ABCC1 (MRP1) | Inactive | Generally considered specific for ABCG2 and does not significantly inhibit MRP1. |
Note: IC50/EC50 values can vary depending on the experimental system, cell line, and substrate used. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of MC-70: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of MC-70, a medium-curing cutback bitumen. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
MC-70 is a blend of asphalt (B605645) cement and a petroleum solvent of medium volatility, such as kerosene (B1165875).[1] This composition renders it a hazardous material requiring special disposal considerations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the Material Safety Data Sheet (MSDS) for MC-70.[2][3] Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All handling of MC-70 and its waste should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[4]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for MC-70, derived from various safety data sheets. This information is critical for assessing risk and planning disposal.
| Property | Value | Reference |
| Composition | ||
| Asphalt (Bitumen) | 60 - 90% wt./wt. | [3] |
| Petroleum Distillates | 30 - 45% wt./wt. | [3] |
| Physical Properties | ||
| Flash Point (Open Tag) | 38 °C (Min) | |
| Kinematic Viscosity @ 60°C | 70 - 140 cSt | [2] |
| Water Content | 0.2% by mass vol. (Max) | |
| Health Hazards | ||
| Carcinogenicity | Category 1B (May cause cancer) | [5] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | [5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs) | [5] |
Step-by-Step Disposal Protocol for a Laboratory Setting
The disposal of MC-70 must comply with all applicable local, regional, and national hazardous waste regulations.[5] Evaporation of the solvent as a means of disposal is not permitted.[6]
Experimental Protocol: Segregation and Containerization of MC-70 Waste
-
Waste Identification: All waste containing MC-70 must be classified as hazardous chemical waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting MC-70 waste. The container must be in good condition and have a secure, tight-fitting lid.[7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Cutback Bitumen MC-70"), and a clear description of the contents (e.g., "Used MC-70 solution," "Contaminated labware with MC-70 residue"). The date of initial waste accumulation must also be recorded.[8]
-
Segregation: Do not mix MC-70 waste with other waste streams, such as biological or radioactive waste.[9] It is also crucial to avoid mixing incompatible chemical wastes to prevent dangerous reactions.[7]
-
Accumulation in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[10] The SAA should be a secondary containment area to prevent spills.
-
Request for Disposal: Once the container is full or waste is no longer being generated, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not dispose of MC-70 down the drain or in regular trash.[6]
Protocol for Decontamination of Labware
-
Initial Cleaning: If feasible and safe, mechanically remove as much MC-70 residue as possible from labware using a scraper or spatula. This removed residue must be disposed of as hazardous waste.
-
Solvent Rinsing: Rinse the contaminated labware with a minimal amount of a suitable solvent (e.g., kerosene or another petroleum-based solvent) to dissolve the remaining MC-70. This rinsate is considered hazardous waste and must be collected in the designated MC-70 waste container.[6]
-
Final Cleaning: After the solvent rinse, the labware can be washed with soap and water.
-
Empty Containers: An "empty" container that held MC-70 may still be subject to hazardous waste regulations. Generally, a container is considered empty if all wastes have been removed that can be removed by pouring, pumping, and aspirating, and no more than one inch of residue remains on the bottom.[11] Consult with your EHS department for specific guidance on the disposal of empty MC-70 containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of MC-70 waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of MC-70 waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of MC-70, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Cutback Bitumen MC70, Cutback Asphalt this compound, Bitumen this compound, this compound [rahaoil.com]
- 2. jopetrol.jo [jopetrol.jo]
- 3. atdmco.com [atdmco.com]
- 4. carbokim.com [carbokim.com]
- 5. msds.ergon.com [msds.ergon.com]
- 6. Chemical Waste [k-state.edu]
- 7. clinicallab.com [clinicallab.com]
- 8. benchchem.com [benchchem.com]
- 9. sc.edu [sc.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for MC70
This document provides immediate safety, handling, and disposal guidance for MC70, tailored for researchers, scientists, and drug development professionals. It is crucial to distinguish between two substances identified as this compound: a chemical compound used in research and an industrial asphalt (B605645) product. This guide primarily focuses on the former, which is more relevant to a laboratory setting.
Crucial Identifier: The this compound pertinent to laboratory research is chemically identified as 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol, with CAS Number 1031367-64-2. In contrast, Cutback Asphalt MC-70 is a mixture of bitumen and kerosene (B1165875) used in road construction.[1][2][3] All personnel should verify the CAS number of their substance before handling.
Section 1: Personal Protective Equipment (PPE) and Safety Measures
While the Safety Data Sheet (SDS) for the research compound this compound (CAS 1031367-64-2) indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential. For the asphalt-based MC-70, a more stringent set of PPE is required due to its flammability and irritant properties.
Table 1: PPE Recommendations for this compound Variants
| PPE Item | Research Compound this compound (CAS 1031367-64-2) | Cutback Asphalt MC-70 |
| Eye Protection | Standard safety glasses | Chemical splash goggles or face shield |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Chemical-resistant gloves |
| Body Protection | Laboratory coat | Protective clothing[4] |
| Respiratory | Not generally required under normal use | NIOSH-approved respirator if fumes are present[5] |
Section 2: Handling and Operational Workflow
The following workflow outlines the standard operating procedure for handling the research compound this compound in a laboratory setting.
References
- 1. MC 70 – Bituco [bituco.com]
- 2. Cutback Bitumen this compound, Cutback Asphalt this compound, Bitumen this compound, this compound [rahaoil.com]
- 3. petronaftco.com [petronaftco.com]
- 4. Asphalt Cutback MC Safety Data Sheet | PDF | Dangerous Goods | Personal Protective Equipment [scribd.com]
- 5. jopetrol.jo [jopetrol.jo]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
